N,N-DiBoc-2-amino-4-bromopyridine
Description
BenchChem offers high-quality N,N-DiBoc-2-amino-4-bromopyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-DiBoc-2-amino-4-bromopyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(4-bromopyridin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O4/c1-14(2,3)21-12(19)18(13(20)22-15(4,5)6)11-9-10(16)7-8-17-11/h7-9H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNKRGILVFOHONI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=NC=CC(=C1)Br)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40680921 | |
| Record name | Di-tert-butyl (4-bromopyridin-2-yl)-2-imidodicarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40680921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1216620-65-3 | |
| Record name | Di-tert-butyl (4-bromopyridin-2-yl)-2-imidodicarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40680921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N,N-DiBoc-2-amino-4-bromopyridine CAS number
An In-depth Technical Guide to N,N-DiBoc-2-amino-4-bromopyridine
CAS Number: 1216620-65-3
This technical guide provides a comprehensive overview of N,N-DiBoc-2-amino-4-bromopyridine, a key protected intermediate in organic synthesis, particularly for researchers, scientists, and professionals in drug development. Due to the limited availability of extensive experimental data for this specific compound, this guide also leverages information on its parent compound, 2-amino-4-bromopyridine, to provide context for its applications and reactivity.
Introduction
N,N-DiBoc-2-amino-4-bromopyridine is the di-tert-butoxycarbonyl (DiBoc) protected form of 2-amino-4-bromopyridine. The parent compound is a versatile heterocyclic building block used in the synthesis of pharmaceuticals and agrochemicals.[1][2] The presence of both a nucleophilic amino group and a reactive bromine atom on the pyridine ring allows for diverse functionalization.
The primary purpose of the DiBoc protecting group is to temporarily block the reactivity of the 2-amino group. This allows for selective chemical transformations at other positions of the molecule, most notably at the 4-position via the bromo substituent, without interference from the amino group. Following the desired reaction, the Boc groups can be readily removed under acidic conditions to regenerate the free amine.
Physicochemical and Spectroscopic Data
Quantitative data for N,N-DiBoc-2-amino-4-bromopyridine is primarily limited to basic identifiers. For a more complete picture, the properties of the parent compound, 2-amino-4-bromopyridine, are also provided for comparison.
Table 1: Physicochemical Properties of N,N-DiBoc-2-amino-4-bromopyridine
| Property | Value | Reference(s) |
| CAS Number | 1216620-65-3 | [3] |
| Molecular Formula | C15H21BrN2O4 | [3] |
| Molecular Weight | 373.2 g/mol | [3] |
| Purity | ≥96% | [3] |
Table 2: Physicochemical and Spectroscopic Properties of 2-amino-4-bromopyridine
| Property | Value | Reference(s) |
| CAS Number | 84249-14-9 | [4][5] |
| Molecular Formula | C5H5BrN2 | [4][5] |
| Molecular Weight | 173.01 g/mol | [4][5] |
| Appearance | Off-white to light yellow solid | [2] |
| Melting Point | 136-146 °C | [4] |
| Boiling Point | 268.2 ± 20.0 °C at 760 mmHg | [2] |
| Density | 1.7 ± 0.1 g/cm³ | [4] |
| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 7.78-7.79 (d, 1H), 6.64-6.66 (dd, 2H, J=8), 6.20 (s, 2H) | [2] |
Role in Organic Synthesis
The primary utility of N,N-DiBoc-2-amino-4-bromopyridine is as a strategic intermediate. The DiBoc group deactivates the amino functionality, preventing it from participating in undesired side reactions. This is particularly crucial in metal-catalyzed cross-coupling reactions where the free amino group could otherwise coordinate to the metal center and inhibit catalysis.
The workflow below illustrates the strategic use of N,N-DiBoc-2-amino-4-bromopyridine in a typical synthetic sequence, such as a Suzuki coupling, followed by deprotection to yield a functionalized 2-aminopyridine derivative.
Experimental Protocols
General Protocol for Boc Protection of 2-amino-4-bromopyridine (Illustrative)
This protocol is a general representation of how a Boc protection might be carried out.
-
Materials: 2-amino-4-bromopyridine, Di-tert-butyl dicarbonate (Boc₂O), a suitable base (e.g., triethylamine or DMAP), and a dry aprotic solvent (e.g., tetrahydrofuran (THF) or dichloromethane (DCM)).
-
Procedure:
-
Dissolve 2-amino-4-bromopyridine (1.0 eq) in the chosen solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base (e.g., triethylamine, 2.5 eq).
-
Slowly add a solution of Boc₂O (2.2 eq) in the same solvent to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain N,N-DiBoc-2-amino-4-bromopyridine.
-
Experimental Protocol for Boc Deprotection
This protocol describes the removal of the Boc protecting groups to yield the free amine, a crucial step in the synthetic application of this compound.[6]
-
Materials: N,N-DiBoc-2-amino-4-bromopyridine, trifluoroacetic acid (TFA), and dichloromethane (DCM). Alternatively, a solution of hydrogen chloride in dioxane or ethyl acetate can be used.[6][7]
-
Procedure:
-
Dissolve the N,N-DiBoc-protected compound (1.0 eq) in DCM in a round-bottom flask.
-
Add an excess of TFA (e.g., a 20-50% solution of TFA in DCM) to the flask at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. The disappearance of the starting material can be monitored by TLC or LC-MS.[8]
-
Once the reaction is complete, remove the solvent and excess acid under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product. Further purification can be performed by crystallization or chromatography if necessary.
-
Applications in Drug Development
The utility of N,N-DiBoc-2-amino-4-bromopyridine is intrinsically linked to the applications of its deprotected form. The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The bromo-substituent at the 4-position serves as a versatile handle for introducing molecular diversity through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[9] These reactions are fundamental in the synthesis of kinase inhibitors, antivirals, and agents targeting the central nervous system.[1]
The diagram below illustrates a common synthetic pathway in drug discovery where a protected aminobromopyridine is a key intermediate.
Conclusion
N,N-DiBoc-2-amino-4-bromopyridine is a valuable, albeit specialized, chemical intermediate. Its primary function is to enable the selective functionalization of the 2-amino-4-bromopyridine core by temporarily masking the reactive amino group. This guide provides researchers and drug development professionals with the fundamental knowledge of its properties, its strategic role in synthesis, and practical protocols for its use, particularly focusing on the critical deprotection step. The true value of this compound lies in its ability to facilitate the synthesis of complex, biologically active molecules that are otherwise challenging to access.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. calpaclab.com [calpaclab.com]
- 4. 2-Amino-4-bromopyridine | CAS#:84249-14-9 | Chemsrc [chemsrc.com]
- 5. 2-Amino-4-bromopyridine | C5H5BrN2 | CID 693282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. reddit.com [reddit.com]
- 8. rsc.org [rsc.org]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to N,N-bis(tert-butoxycarbonyl)-2-amino-4-bromopyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N,N-bis(tert-butoxycarbonyl)-2-amino-4-bromopyridine, a derivative of the versatile chemical intermediate 2-amino-4-bromopyridine. This document details its structure, properties, and a proposed synthetic methodology, along with predicted and analogous spectroscopic data. It is intended to serve as a valuable resource for professionals in organic synthesis, medicinal chemistry, and drug discovery.
Core Compound Structure and Properties
N,N-bis(tert-butoxycarbonyl)-2-amino-4-bromopyridine, also known as di-tert-butyl (4-bromopyridin-2-yl)imidodicarbonate, is the N,N-di-Boc protected form of 2-amino-4-bromopyridine. The introduction of two bulky tert-butoxycarbonyl (Boc) groups to the amino functionality significantly alters the compound's chemical reactivity and physical properties, primarily by rendering the nitrogen lone pair sterically hindered and non-nucleophilic.
Chemical Structure:
Structure of N,N-bis(tert-butoxycarbonyl)-2-amino-4-bromopyridine
Physicochemical Properties
Quantitative data for N,N-bis(tert-butoxycarbonyl)-2-amino-4-bromopyridine and its parent compound, 2-amino-4-bromopyridine, are summarized in the table below for comparative analysis.
| Property | N,N-bis(tert-butoxycarbonyl)-2-amino-4-bromopyridine | 2-Amino-4-bromopyridine |
| CAS Number | 1216620-65-3 | 84249-14-9 |
| Molecular Formula | C₁₅H₂₁BrN₂O₄ | C₅H₅BrN₂ |
| Molecular Weight | 373.25 g/mol | 173.01 g/mol |
| Appearance | Not specified (likely a solid) | Off-white to beige solid |
| Melting Point | Not specified | 143-144.5 °C |
| Boiling Point | Not specified | 268.2±20.0 °C at 760 mmHg |
| Solubility | Not specified | Soluble in Chloroform (Slightly), Methanol (Slightly) |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
The synthesis of the target compound would logically proceed from the readily available starting material, 2-amino-4-bromopyridine, through a one-step N,N-di-tert-butoxycarbonylation reaction.
Proposed synthesis of the target compound.
Detailed Experimental Protocol (Proposed)
This protocol is adapted from general procedures for the Boc protection of aminopyridines. Optimization of reaction conditions, particularly the stoichiometry of reagents and reaction time, may be necessary to achieve a high yield of the di-Boc protected product over the mono-Boc derivative.
Materials:
-
2-Amino-4-bromopyridine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylamino)pyridine (DMAP) or Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of 2-amino-4-bromopyridine (1.0 eq) in anhydrous THF or CH₂Cl₂ is added the base (DMAP, catalytic amount, or TEA, 2.2 eq).
-
Di-tert-butyl dicarbonate (2.2-2.5 eq) is added portion-wise to the stirred solution at room temperature.
-
The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to ensure complete conversion of the starting material and the mono-Boc intermediate.
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude product.
-
Purification of the crude product can be achieved by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Spectroscopic Data (Predicted and Analogous)
No experimental spectroscopic data for N,N-bis(tert-butoxycarbonyl)-2-amino-4-bromopyridine has been found in the available literature. The following data is predicted based on the analysis of its structure and comparison with analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted):
-
~8.3-8.5 ppm (d, 1H): Proton on the pyridine ring at position 6.
-
~7.5-7.7 ppm (d, 1H): Proton on the pyridine ring at position 5.
-
~7.2-7.4 ppm (s, 1H): Proton on the pyridine ring at position 3.
-
~1.5 ppm (s, 18H): Protons of the two tert-butyl groups of the Boc protecting groups.
¹³C NMR (Predicted):
-
~158-160 ppm: Carbonyl carbons of the Boc groups.
-
~150-152 ppm: Carbon at position 2 of the pyridine ring.
-
~148-150 ppm: Carbon at position 6 of the pyridine ring.
-
~125-127 ppm: Carbon at position 5 of the pyridine ring.
-
~120-122 ppm: Carbon at position 3 of the pyridine ring.
-
~115-117 ppm: Carbon at position 4 of the pyridine ring.
-
~82-84 ppm: Quaternary carbons of the tert-butyl groups.
-
~28 ppm: Methyl carbons of the tert-butyl groups.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2980-2930 | Medium-Strong | C-H stretching (tert-butyl) |
| ~1750 and ~1720 | Strong | C=O stretching (imide carbonyls) |
| ~1580-1450 | Medium-Strong | C=C and C=N ring stretching |
| ~1370 and ~1390 | Medium | C-H bending (tert-butyl) |
| ~1150 | Strong | C-O stretching (ester) |
| ~1050 | Medium | C-N stretching |
| Below 1000 | Medium-Strong | C-Br stretching and aromatic C-H out-of-plane bending |
Mass Spectrometry (MS)
The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns. Due to the presence of bromine, a characteristic M+2 isotope pattern with approximately equal intensity will be observed for bromine-containing fragments.
-
Expected Molecular Ion (M+): m/z 372 and 374 (due to ⁷⁹Br and ⁸¹Br isotopes).
-
Major Fragmentation Pathways: Loss of one or both tert-butyl groups (m/z 57), loss of isobutene (m/z 56), and loss of one or both Boc groups.
Applications in Research and Drug Development
While the direct application of N,N-bis(tert-butoxycarbonyl)-2-amino-4-bromopyridine in drug development or signaling pathway studies has not been documented, its structural features suggest potential utility as a versatile intermediate in organic synthesis.
The parent compound, 2-amino-4-bromopyridine, is a valuable building block in the synthesis of various biologically active molecules, including potential therapeutics for neurodegenerative disorders and cancer. The di-Boc protected derivative serves to modulate the reactivity of the amino group, allowing for selective reactions at other positions of the pyridine ring.
Potential Synthetic Utility
The primary role of the N,N-di-Boc group is to act as a bulky, electron-withdrawing protecting group for the amino functionality. This protection allows for selective functionalization of the pyridine ring, particularly at the bromine-substituted C4 position, through various cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig aminations. Subsequent deprotection of the amino group under acidic conditions would then yield a polysubstituted aminopyridine derivative.
Potential synthetic workflow.
This strategic protection-functionalization-deprotection sequence is a cornerstone of modern synthetic organic chemistry, enabling the construction of complex molecular architectures required for the development of novel pharmaceuticals and other functional materials.
Conclusion
N,N-bis(tert-butoxycarbonyl)-2-amino-4-bromopyridine is a derivative of a key synthetic building block with significant potential in organic synthesis. While experimental data for this specific compound is scarce, its physicochemical properties and reactivity can be inferred from its structure and by analogy to related compounds. The detailed synthetic protocol and predicted spectroscopic data provided in this guide offer a valuable starting point for researchers and scientists aiming to utilize this compound in their synthetic endeavors, particularly in the fields of drug discovery and materials science. Further research into the synthesis and characterization of this compound is warranted to fully explore its synthetic utility.
An In-depth Technical Guide to N,N-DiBoc-2-amino-4-bromopyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the chemical properties of N,N-DiBoc-2-amino-4-bromopyridine, a key building block in the synthesis of complex molecules for pharmaceutical and agrochemical applications. This document details its molecular characteristics and provides an experimental protocol for a common synthetic transformation.
Core Molecular Data
N,N-DiBoc-2-amino-4-bromopyridine, also known as N,N-bis(tert-butoxycarbonyl)-2-amino-4-bromopyridine, is a protected form of 2-amino-4-bromopyridine. The "DiBoc" group serves to protect the amino functionality, allowing for selective reactions at other positions of the pyridine ring.
| Property | Value |
| Molecular Formula | C₁₅H₂₁BrN₂O₄[1][2] |
| Molecular Weight | 373.24 g/mol [1][2] |
| CAS Number | 1216620-65-3[1][2] |
Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling
The bromine atom at the 4-position of the pyridine ring makes N,N-DiBoc-2-amino-4-bromopyridine an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful method for the formation of carbon-carbon bonds.
Objective: To synthesize a 4-aryl-2-(N,N-DiBoc-amino)pyridine derivative via a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
N,N-DiBoc-2-amino-4-bromopyridine
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equivalents)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Schlenk flask or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask or microwave vial under an inert atmosphere, combine N,N-DiBoc-2-amino-4-bromopyridine (1.0 mmol), the desired arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (2.0 mmol).[3]
-
Solvent Addition: Add a degassed mixture of anhydrous 1,4-dioxane and water (typically in a 4:1 ratio, 5 mL) to the flask via syringe.
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.[3]
-
Monitoring: The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[3][4]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).[4]
-
Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[4]
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction, a key transformation for N,N-DiBoc-2-amino-4-bromopyridine. The catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.[4]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
An In-depth Technical Guide on the Synthesis and Characterization of N,N-DiBoc-2-amino-4-bromopyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of N,N-DiBoc-2-amino-4-bromopyridine, a key intermediate in the development of novel pharmaceuticals. This document details the synthetic pathways, experimental protocols, and analytical data necessary for the successful preparation and verification of this compound.
Introduction
N,N-DiBoc-2-amino-4-bromopyridine, also known as di-tert-butyl (4-bromopyridin-2-yl)imidodicarbonate, is a protected aminopyridine derivative. The presence of two acid-labile tert-butoxycarbonyl (Boc) protecting groups on the amino functionality allows for regioselective reactions at other positions of the pyridine ring. The bromo-substituent at the 4-position serves as a versatile handle for various cross-coupling reactions, making this compound a valuable building block in medicinal chemistry for the synthesis of complex molecular architectures.
Synthesis Pathway
The synthesis of N,N-DiBoc-2-amino-4-bromopyridine is typically a two-step process starting from the commercially available 2-amino-4-bromopyridine. The first step involves the mono-protection of the amino group, followed by the introduction of the second Boc group.
Caption: Synthetic pathway for N,N-DiBoc-2-amino-4-bromopyridine.
Experimental Protocols
Synthesis of tert-Butyl 4-bromopyridin-2-ylcarbamate (Mono-Boc Protection)
This procedure outlines the mono-protection of 2-amino-4-bromopyridine.
Materials:
-
2-Amino-4-bromopyridine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bis(trimethylsilyl)amide (NaHMDS) or 4-(Dimethylamino)pyridine (DMAP) and Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-amino-4-bromopyridine in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of NaHMDS in THF (or catalytic DMAP and Et₃N).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of di-tert-butyl dicarbonate in THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Synthesis of N,N-DiBoc-2-amino-4-bromopyridine (Di-Boc Protection)
This procedure describes the addition of the second Boc group. A strong base is typically required for this step.
Materials:
-
tert-Butyl 4-bromopyridin-2-ylcarbamate
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bis(trimethylsilyl)amide (NaHMDS)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve tert-butyl 4-bromopyridin-2-ylcarbamate in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of NaHMDS in THF.
-
Stir the mixture at -78 °C for 1 hour.
-
Add a solution of di-tert-butyl dicarbonate in THF dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield N,N-DiBoc-2-amino-4-bromopyridine.
Characterization Data
The identity and purity of N,N-DiBoc-2-amino-4-bromopyridine are confirmed through various analytical techniques.
| Parameter | Data |
| Molecular Formula | C₁₅H₂₁BrN₂O₄ |
| Molecular Weight | 373.24 g/mol [1][2][3] |
| CAS Number | 1216620-65-3[1][2][3] |
| Appearance | White to off-white solid |
| Purity | ≥96%[1] |
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the 18 protons of the two tert-butyl groups. The aromatic protons on the pyridine ring will appear as distinct signals, with their chemical shifts and coupling constants confirming the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will show signals corresponding to the carbonyl carbons of the Boc groups, the quaternary and methyl carbons of the tert-butyl groups, and the carbons of the brominated pyridine ring.
-
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in two major peaks separated by 2 m/z units, which is a key diagnostic feature.
Characterization Workflow
A logical workflow is essential for the comprehensive characterization of the synthesized compound.
Caption: Workflow for the characterization of N,N-DiBoc-2-amino-4-bromopyridine.
Safety Information
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Refer to the Safety Data Sheet (SDS) for each reagent for detailed safety information.
-
Sodium bis(trimethylsilyl)amide is a strong base and is pyrophoric; handle with extreme care under an inert atmosphere.
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of N,N-DiBoc-2-amino-4-bromopyridine. The provided protocols and characterization workflow will enable researchers and scientists to confidently prepare and validate this important building block for applications in drug discovery and development.
References
N,N-DiBoc-2-amino-4-bromopyridine: A Comprehensive Technical Guide for Drug Discovery and Development
An In-depth Review of the Synthesis, Applications, and Experimental Protocols for a Key Building Block in Medicinal Chemistry
Introduction
N,N-DiBoc-2-amino-4-bromopyridine, a highly versatile synthetic intermediate, has emerged as a crucial building block in the fields of medicinal chemistry and drug discovery. Its unique structural features, namely the presence of a bromine atom at the 4-position of the pyridine ring and a di-tert-butoxycarbonyl (DiBoc) protected amino group at the 2-position, offer a dual functionality that allows for a wide array of chemical transformations. This guide provides a comprehensive overview of the applications of N,N-DiBoc-2-amino-4-bromopyridine, with a focus on its role in the synthesis of biologically active molecules, particularly kinase inhibitors. Detailed experimental protocols, quantitative data, and visual representations of synthetic workflows and signaling pathways are presented to serve as a valuable resource for researchers, scientists, and professionals in drug development.
Synthesis of N,N-DiBoc-2-amino-4-bromopyridine
The synthesis of N,N-DiBoc-2-amino-4-bromopyridine typically proceeds through the protection of the commercially available 2-amino-4-bromopyridine. The di-tert-butoxycarbonyl (DiBoc) group serves as a robust protecting group for the amino functionality, preventing its interference in subsequent reactions and allowing for selective modifications at the 4-position of the pyridine ring.
Experimental Protocol: Di-Boc Protection of 2-amino-4-bromopyridine
A general procedure for the di-Boc protection of an aminopyridine involves the use of di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a suitable base and catalyst.[1][2]
Materials:
-
2-amino-4-bromopyridine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Triethylamine (TEA) or other suitable base
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile (MeCN), or Tetrahydrofuran (THF))
Procedure:
-
To a solution of 2-amino-4-bromopyridine in an anhydrous solvent, add the base (e.g., triethylamine) and a catalytic amount of DMAP.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate in the same anhydrous solvent.
-
Allow the reaction mixture to warm to room temperature and stir for several hours (the reaction progress can be monitored by Thin Layer Chromatography (TLC)).
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography to yield N,N-DiBoc-2-amino-4-bromopyridine.
The reaction of BOC₂O in the presence of DMAP has been studied with various amines, and the formation of the N-BOC product is well-established.[1]
Applications in Cross-Coupling Reactions
The bromine atom at the 4-position of N,N-DiBoc-2-amino-4-bromopyridine makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry for the construction of complex molecular scaffolds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. N,N-DiBoc-2-amino-4-bromopyridine can be coupled with a wide range of aryl and heteroaryl boronic acids or esters to introduce diverse substituents at the 4-position. This reaction is extensively used in the synthesis of kinase inhibitors.[3]
General Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction is valuable for the synthesis of various heterocyclic compounds with potential biological activities.[4][5][6]
General Experimental Protocol for Sonogashira Coupling:
-
In a reaction vessel under an inert atmosphere, combine N,N-DiBoc-2-amino-4-bromopyridine, the terminal alkyne, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine) in an anhydrous solvent (e.g., THF or DMF).
-
Stir the reaction mixture at room temperature or elevated temperature, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the mixture, remove the solvent, and perform an aqueous work-up.
-
The crude product is purified by column chromatography.
Stille Coupling
The Stille coupling involves the reaction of an organostannane with an organic halide. This method offers another avenue for introducing a variety of carbon-based substituents at the 4-position of the pyridine ring.[7][8]
General Experimental Workflow for Stille Coupling
Caption: General workflow for the Stille coupling reaction.
Application in the Synthesis of Kinase Inhibitors
A significant application of N,N-DiBoc-2-amino-4-bromopyridine is in the synthesis of kinase inhibitors, which are a major class of targeted cancer therapies and treatments for inflammatory diseases. The 2-aminopyridine scaffold is a common feature in many kinase inhibitors, often acting as a hinge-binding motif.[3]
p38 MAPK Inhibitors
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a key regulator of inflammatory responses.[9][10][][12] Dysregulation of this pathway is implicated in various diseases, including chronic inflammatory conditions and cancer.[13][14] N,N-DiBoc-2-amino-4-bromopyridine serves as a valuable starting material for the synthesis of potent and selective p38 MAPK inhibitors.
p38 MAPK Signaling Pathway and Inhibitor Interaction
Caption: Simplified p38 MAPK signaling pathway and the point of inhibition.
Janus Kinase (JAK) Inhibitors
The Janus kinase (JAK) family of enzymes plays a critical role in cytokine signaling through the JAK-STAT pathway.[15][16][17] Dysregulation of this pathway is associated with autoimmune diseases and cancers.[18][19] The 2-aminopyridine core, accessible from N,N-DiBoc-2-amino-4-bromopyridine, is a key structural motif in several JAK inhibitors.
JAK-STAT Signaling Pathway and Inhibitor Interaction
Caption: Simplified JAK-STAT signaling pathway and the point of inhibition.
Applications in the Synthesis of Antiviral and Anti-inflammatory Agents
The versatile reactivity of N,N-DiBoc-2-amino-4-bromopyridine also extends to the synthesis of novel antiviral and anti-inflammatory agents. The 2-aminopyridine scaffold is a known pharmacophore in various antiviral compounds. Furthermore, its utility in constructing inhibitors of inflammatory pathways like p38 MAPK directly links it to the development of anti-inflammatory drugs.[13][20][21][22]
Quantitative Data Summary
The following tables summarize representative quantitative data for reactions involving aminopyridine derivatives, which can serve as a reference for optimizing reactions with N,N-DiBoc-2-amino-4-bromopyridine. It is important to note that specific yields for reactions starting directly from the di-Boc protected compound may vary and require optimization.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 2-Amino-4-bromopyridine [3]
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 14 | 88 |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 85 |
Table 2: Representative Conditions for Sonogashira Coupling of 2-Amino-bromopyridines [4]
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (5) | Et₃N | THF | RT | 6 | 95 |
| 2 | 1-Hexyne | Pd(PPh₃)₂Cl₂ (2) | CuI (5) | Et₃N | THF | RT | 8 | 89 |
| 3 | (Trimethylsilyl)acetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (5) | Et₃N | THF | RT | 5 | 98 |
Conclusion
N,N-DiBoc-2-amino-4-bromopyridine is a cornerstone building block in modern medicinal chemistry. Its strategic design allows for facile and selective functionalization through a variety of powerful cross-coupling reactions, providing access to a rich diversity of molecular architectures. The demonstrated utility of this intermediate in the synthesis of potent kinase inhibitors targeting critical signaling pathways like p38 MAPK and JAK-STAT underscores its importance in the development of novel therapeutics for cancer and inflammatory diseases. This technical guide, by consolidating key synthetic protocols, quantitative data, and mechanistic insights, aims to empower researchers and drug development professionals to fully leverage the potential of N,N-DiBoc-2-amino-4-bromopyridine in their quest for the next generation of innovative medicines.
References
- 1. Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited. Their reactions with amines and alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. Stille Coupling [ouci.dntb.gov.ua]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. 2-Acylaminopyridin-4-ylimidazoles as p38 MAP kinase inhibitors: Design, synthesis, and biological and metabolic evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 16. m.youtube.com [m.youtube.com]
- 17. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Medicinal chemistry perspective of JAK inhibitors: synthesis, biological profile, selectivity, and structure activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Nature of DiBoc Protection: An In-depth Technical Guide to the Reactivity of 2-Amino-4-bromopyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the role of di-tert-butoxycarbonyl (DiBoc) protection on the reactivity of the versatile synthetic building block, 2-amino-4-bromopyridine. While 2-amino-4-bromopyridine is a cornerstone in the synthesis of numerous pharmaceutical and agrochemical agents, its reactivity is significantly modulated by the protection state of the 2-amino group. This guide will delve into the nuanced effects of DiBoc protection on key chemical transformations including cross-coupling reactions, lithiation, and nucleophilic aromatic substitution.
Introduction: The Strategic Importance of Amine Protection
The 2-amino group in 2-amino-4-bromopyridine is a nucleophilic center and a coordinating site for metal catalysts, which can interfere with desired reactions at the 4-position. Protection of this amino group is therefore a critical step in many synthetic routes. The tert-butoxycarbonyl (Boc) group is a widely used protecting group due to its stability under various conditions and its facile removal under acidic conditions.[1] While mono-Boc protection is common, DiBoc protection, the introduction of two Boc groups onto the amino nitrogen, imparts unique steric and electronic properties that dramatically alter the reactivity of the pyridine ring.
Synthesis of Unprotected, Mono-Boc, and Di-Boc-2-amino-4-bromopyridine
The preparation of 2-amino-4-bromopyridine and its Boc-protected derivatives is a well-established process. The following section provides representative experimental protocols.
Synthesis of 2-Amino-4-bromopyridine
A common laboratory-scale synthesis involves the deprotection of a mono-Boc protected precursor.[2]
Experimental Protocol:
-
Suspend tert-butyl (4-bromopyridin-2-yl)carbamate (1.0 eq) in water.
-
Add hydrobromic acid (48% aqueous solution) and stir the mixture at room temperature for 16 hours.
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-amino-4-bromopyridine.
Synthesis of tert-Butyl (4-bromopyridin-2-yl)carbamate (Mono-Boc)
The mono-Boc protected compound is typically synthesized from 2-amino-4-bromopyridine.
Experimental Protocol:
-
Dissolve 2-amino-4-bromopyridine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) and a base, such as triethylamine (Et₃N, 1.2 eq) or 4-(dimethylamino)pyridine (DMAP, catalytic amount).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain the mono-Boc protected product.
Synthesis of Di-tert-butyl (4-bromopyridin-2-yl)imidodicarbonate (Di-Boc)
The synthesis of the DiBoc-protected compound requires more forcing conditions due to the steric hindrance of the first Boc group.
Experimental Protocol:
-
To a solution of tert-butyl (4-bromopyridin-2-yl)carbamate (1.0 eq) in anhydrous THF, add a strong base such as sodium hydride (NaH, 1.5 eq) at 0 °C.
-
After stirring for 30 minutes, add di-tert-butyl dicarbonate ((Boc)₂O, 1.5 eq).
-
Allow the reaction to warm to room temperature and stir for several hours or until completion.
-
Carefully quench the reaction with water.
-
Extract the product with an organic solvent and purify by column chromatography.
Impact of DiBoc Protection on Reactivity
The presence of two bulky tert-butoxycarbonyl groups on the 2-amino nitrogen profoundly influences the steric and electronic environment of the 2-amino-4-bromopyridine scaffold.
Steric Effects
The two bulky Boc groups create significant steric hindrance around the 2-position of the pyridine ring. This steric bulk can:
-
Hinder coordination of metal catalysts at the pyridine nitrogen, which can be advantageous in preventing catalyst poisoning in cross-coupling reactions.
-
Direct lithiation to the less hindered 3-position, as the ortho-directing ability of the amino group is sterically blocked.
-
Slow down the rate of nucleophilic aromatic substitution at the 4-position by sterically impeding the approach of the nucleophile.[3]
Electronic Effects
The N(Boc)₂ group is a strong electron-withdrawing group due to the presence of two carbonyl functionalities. This has the following consequences:
-
Decreased nucleophilicity of the pyridine nitrogen: This further reduces its ability to coordinate with and potentially deactivate metal catalysts.
-
Increased electrophilicity of the pyridine ring: The electron-withdrawing nature of the DiBoc group makes the pyridine ring more susceptible to nucleophilic attack. However, this effect is often counteracted by the steric hindrance.
-
Activation of the C-Br bond towards oxidative addition: In the context of palladium-catalyzed cross-coupling reactions, the electron-withdrawing effect of the DiBoc group can make the C-Br bond more reactive towards the initial oxidative addition step.
Comparative Reactivity in Key Transformations
The following sections compare the expected reactivity of unprotected, mono-Boc, and DiBoc-protected 2-amino-4-bromopyridine in common synthetic transformations. Quantitative data, where available, is summarized in tables. It is important to note that specific experimental data for the DiBoc-protected compound is scarce in the literature; therefore, some of the reactivity patterns are predicted based on known steric and electronic effects of the DiBoc group on analogous aromatic systems.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, are pivotal for the functionalization of 2-amino-4-bromopyridine.[4]
Logical Workflow for Cross-Coupling Reactions
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Table 1: Predicted Reactivity in Suzuki Coupling
| Substrate | Catalyst System (Typical) | Base (Typical) | Reactivity | Expected Yield | Notes |
| 2-Amino-4-bromopyridine | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃ or Cs₂CO₃ | Moderate to Good | 60-90% | Potential for catalyst inhibition by the amino and pyridine nitrogens.[1] |
| tert-Butyl (4-bromopyridin-2-yl)carbamate | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃ or Cs₂CO₃ | Good to Excellent | 80-95% | Mono-Boc group reduces catalyst inhibition. |
| Di-tert-butyl (4-bromopyridin-2-yl)imidodicarbonate | Pd₂(dba)₃ / bulky phosphine ligand (e.g., XPhos) | K₃PO₄ or Cs₂CO₃ | Moderate to Good | 50-85% | Steric hindrance may require more active catalysts and bulkier ligands. The electron-withdrawing nature of the DiBoc group can enhance oxidative addition. |
Table 2: Predicted Reactivity in Buchwald-Hartwig Amination
| Substrate | Catalyst System (Typical) | Base (Typical) | Reactivity | Expected Yield | Notes |
| 2-Amino-4-bromopyridine | Pd₂(dba)₃ / BINAP or Xantphos | NaOtBu or K₃PO₄ | Moderate | 50-80% | Competitive binding of the substrate and product to the catalyst can be an issue. |
| tert-Butyl (4-bromopyridin-2-yl)carbamate | Pd₂(dba)₃ / BINAP or Xantphos | NaOtBu or K₃PO₄ | Good | 70-90% | Reduced catalyst inhibition leads to higher yields. |
| Di-tert-butyl (4-bromopyridin-2-yl)imidodicarbonate | Pd₂(dba)₃ / bulky phosphine ligand (e.g., RuPhos) | LHMDS or KHMDS | Moderate | 40-70% | Significant steric hindrance necessitates highly active catalyst systems. Stronger, non-nucleophilic bases are often required. |
Table 3: Predicted Reactivity in Sonogashira Coupling
| Substrate | Catalyst System (Typical) | Base (Typical) | Reactivity | Expected Yield | Notes |
| 2-Amino-4-bromopyridine | PdCl₂(PPh₃)₂ / CuI | Et₃N or DIPA | Good | 70-95% | Generally proceeds well with unprotected aminopyridines.[5][6] |
| tert-Butyl (4-bromopyridin-2-yl)carbamate | PdCl₂(PPh₃)₂ / CuI | Et₃N or DIPA | Excellent | 85-98% | The mono-Boc group can lead to cleaner reactions and higher yields. |
| Di-tert-butyl (4-bromopyridin-2-yl)imidodicarbonate | Pd(OAc)₂ / SPhos / CuI | Cs₂CO₃ or K₃PO₄ | Low to Moderate | 20-60% | Steric hindrance around the reaction center is expected to significantly decrease the reaction rate and yield. |
Lithiation and Subsequent Electrophilic Quench
Directed ortho-metalation (DoM) is a powerful tool for the functionalization of aromatic rings. The reactivity of 2-amino-4-bromopyridine in lithiation reactions is highly dependent on the protection of the amino group.
Logical Pathway for Directed ortho-Metalation
Caption: Logical pathway for Directed ortho-Metalation (DoM).
Table 4: Predicted Regioselectivity in Lithiation
| Substrate | Lithiating Agent (Typical) | Site of Lithiation | Rationale |
| 2-Amino-4-bromopyridine | n-BuLi or LDA | Deprotonation of the amino group | The acidic N-H protons are preferentially removed over C-H protons. |
| tert-Butyl (4-bromopyridin-2-yl)carbamate | s-BuLi / TMEDA | C3-position | The mono-Boc protected amino group is a strong ortho-directing group, directing lithiation to the adjacent C3 position. |
| Di-tert-butyl (4-bromopyridin-2-yl)imidodicarbonate | n-BuLi or LDA | C3-position (predicted) | The steric bulk of the DiBoc group is expected to prevent ortho-lithiation directed by the pyridine nitrogen. The electron-withdrawing DiBoc group will acidify the C3 proton, making it the most likely site of deprotonation. |
Nucleophilic Aromatic Substitution (SNAr)
The bromine at the 4-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the pyridine nitrogen.
Signaling Pathway for Nucleophilic Aromatic Substitution
Caption: Pathway for Nucleophilic Aromatic Substitution (SNAr).
Table 5: Predicted Reactivity in Nucleophilic Aromatic Substitution
| Substrate | Nucleophile (Typical) | Reactivity | Rationale |
| 2-Amino-4-bromopyridine | NaOMe, KCN | High | The 4-position is activated by the pyridine nitrogen. The amino group is electron-donating, which slightly deactivates the ring towards nucleophilic attack compared to pyridine itself, but the reaction is still facile. |
| tert-Butyl (4-bromopyridin-2-yl)carbamate | NaOMe, KCN | Moderate | The mono-Boc group is electron-withdrawing, which should increase the electrophilicity of the ring. However, its steric bulk may slightly hinder the approach of the nucleophile. |
| Di-tert-butyl (4-bromopyridin-2-yl)imidodicarbonate | NaOMe, KCN | Low | The strong electron-withdrawing effect of the DiBoc group significantly activates the ring towards nucleophilic attack. However, the immense steric hindrance created by the two bulky Boc groups at the adjacent 2-position is expected to severely impede the approach of the nucleophile to the 4-position, making this reaction very slow or requiring harsh conditions. |
Conclusion
The protection of the 2-amino group in 2-amino-4-bromopyridine with one or two Boc groups is a powerful strategy to modulate its reactivity. While mono-Boc protection generally enhances the outcomes of cross-coupling reactions by mitigating catalyst inhibition, DiBoc protection introduces a more complex interplay of steric and electronic effects.
The DiBoc group, due to its significant steric bulk and strong electron-withdrawing nature, is predicted to:
-
Facilitate certain cross-coupling reactions by preventing catalyst deactivation and activating the C-Br bond, although requiring more specialized catalytic systems.
-
Alter the regioselectivity of lithiation , favoring the C3-position.
-
Significantly hinder nucleophilic aromatic substitution at the 4-position due to severe steric hindrance.
This in-depth understanding of the role of DiBoc protection allows researchers, scientists, and drug development professionals to strategically design synthetic routes that leverage these effects to achieve their desired molecular targets with greater control and efficiency. Further experimental studies on the reactivity of N,N-DiBoc-2-amino-4-bromopyridine are warranted to fully elucidate its synthetic potential.
References
Technical Guide: Stability and Storage of N,N-DiBoc-2-amino-4-bromopyridine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for N,N-DiBoc-2-amino-4-bromopyridine. In the absence of specific public domain stability data for this compound, this guide is built upon established principles of organic chemistry, the known reactivity of the tert-butoxycarbonyl (Boc) protecting group, and industry-standard stability testing protocols as outlined by the International Council for Harmonisation (ICH) Q1A guidelines.
Executive Summary
N,N-DiBoc-2-amino-4-bromopyridine is a key intermediate in pharmaceutical synthesis. Its stability is crucial for ensuring the integrity of synthetic routes and the quality of final active pharmaceutical ingredients (APIs). The dual Boc-protection of the amino group significantly influences its stability profile compared to its parent amine, 2-amino-4-bromopyridine. This guide outlines the presumed stability characteristics, potential degradation pathways, recommended storage conditions, and a framework for designing robust stability studies.
Chemical and Physical Properties
A summary of the key chemical and physical properties of N,N-DiBoc-2-amino-4-bromopyridine is presented in Table 1.
Table 1: Chemical and Physical Properties of N,N-DiBoc-2-amino-4-bromopyridine
| Property | Value |
| CAS Number | 1263207-77-5 |
| Molecular Formula | C₁₅H₂₁BrN₂O₄ |
| Molecular Weight | 373.24 g/mol |
| Appearance | Solid (presumed) |
| Purity | Typically ≥96% |
Inferred Stability Profile
The stability of N,N-DiBoc-2-amino-4-bromopyridine is primarily dictated by the lability of the N,N-di-Boc moiety and the reactivity of the bromopyridine core.
pH Stability
The Boc protecting group is known to be labile under acidic conditions.[1] Therefore, N,N-DiBoc-2-amino-4-bromopyridine is expected to be unstable in acidic environments, leading to the removal of one or both Boc groups to yield the corresponding mono-Boc or unprotected 2-amino-4-bromopyridine. Conversely, Boc groups are generally stable under neutral and basic conditions.[1]
Thermal Stability
Boc-protected amines can be thermally labile.[1][2] Thermal degradation can lead to the removal of the Boc groups. High temperatures, particularly above 80-90°C, should be avoided during storage and handling to prevent thermal decomposition.[1]
Oxidative and Photolytic Stability
While specific data is unavailable for this compound, pyridine derivatives can be susceptible to photodegradation.[3][4] The stability towards oxidation is also a factor to consider, although Boc-protected amines are generally stable to a range of oxidizing agents.
Recommended Storage Conditions
Based on the inferred stability profile and general laboratory practice for similar compounds, the following storage conditions are recommended to ensure the long-term integrity of N,N-DiBoc-2-amino-4-bromopyridine.
Table 2: Recommended Storage Conditions
| Condition | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | To minimize potential thermal degradation of the Boc groups. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | To prevent potential oxidation and degradation from atmospheric moisture. |
| Light | Protect from light | To mitigate the risk of photolytic degradation of the pyridine ring. |
| Moisture | Store in a tightly sealed container in a dry place | To prevent hydrolysis of the Boc groups. |
Potential Degradation Pathways
The primary degradation pathways for N,N-DiBoc-2-amino-4-bromopyridine are anticipated to be hydrolysis and thermolysis, both leading to the loss of the Boc protecting groups.
References
A Technical Guide to the Safe Handling of N,N-DiBoc-2-amino-4-bromopyridine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific Safety Data Sheet (SDS) is readily available for N,N-DiBoc-2-amino-4-bromopyridine. The following guide is based on general principles of laboratory safety, the known reactivity of its structural components (Boc-protected amines and bromopyridines), and safety data for related compounds. The toxicological properties of N,N-DiBoc-2-amino-4-bromopyridine have not been fully investigated. Therefore, this compound should be handled with extreme caution, assuming it is hazardous.
Introduction
N,N-DiBoc-2-amino-4-bromopyridine is a chemical intermediate likely used in organic synthesis, particularly in the development of pharmaceutical compounds. The presence of two tert-butoxycarbonyl (Boc) protecting groups on the amino function significantly alters its reactivity and potential hazards compared to the parent compound, 2-amino-4-bromopyridine. This guide provides a framework for its safe handling, storage, and disposal in a laboratory setting.
Physicochemical and Hazard Data
Due to the absence of a specific SDS, quantitative hazard data such as LD50 or LC50 values are not available. The following table summarizes its basic physicochemical properties.
| Property | Value |
| CAS Number | 1216620-65-3 |
| Molecular Formula | C₁₅H₂₁BrN₂O₄ |
| Molecular Weight | 373.24 g/mol |
| Appearance | Likely a solid |
| GHS Hazard Statements | Data not available. Assume hazardous. |
| Precautionary Statements | Data not available. Follow general safe handling procedures. |
Note: The GHS and precautionary statements for the related compound, 4-bromopyridine hydrobromide, include "Toxic if swallowed, in contact with skin or if inhaled"[1]. While not directly applicable, this underscores the need for caution.
Hazard Identification and General Precautions
Given its structure, the primary potential hazards are associated with the bromopyridine core and the decomposition of the Boc groups under certain conditions.
-
Bromopyridines: These compounds can be toxic and irritating. For instance, 4-bromopyridine hydrobromide is classified as toxic if swallowed, in contact with skin, or if inhaled[1].
-
Boc Groups: These are stable under basic and neutral conditions but are readily cleaved by acids. This deprotection reaction generates carbon dioxide and isobutylene, which can cause pressure buildup in closed systems. The reagents used for deprotection, such as trifluoroacetic acid (TFA), are corrosive and require careful handling.
General Handling Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields (or goggles), and chemical-resistant gloves (e.g., nitrile).
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
Experimental Protocol: General Safety for a Deprotection Reaction
The following is a generalized protocol for the acidic deprotection of N,N-DiBoc-2-amino-4-bromopyridine, highlighting the necessary safety precautions.
Reaction: Cleavage of the Boc groups to yield 2-amino-4-bromopyridine.
Reagents:
-
N,N-DiBoc-2-amino-4-bromopyridine
-
Dichloromethane (DCM) - a volatile solvent.
-
Trifluoroacetic acid (TFA) - a strong, corrosive acid.
Procedure and Safety Measures:
-
Preparation:
-
Ensure the fume hood is functioning correctly.
-
Have appropriate spill kits and emergency wash stations readily accessible.
-
Wear prescribed PPE.
-
-
Reaction Setup:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve N,N-DiBoc-2-amino-4-bromopyridine in dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Caution: DCM is a volatile solvent. Handle with care to minimize inhalation.
-
-
Addition of TFA:
-
Slowly add trifluoroacetic acid dropwise to the stirred solution at room temperature.
-
Hazard: TFA is highly corrosive. Handle with extreme care, avoiding skin and eye contact.
-
Observation: The reaction will likely evolve carbon dioxide gas. Crucially, do not perform this reaction in a sealed container to avoid pressure buildup. A loosely fitted stopper or a drying tube is recommended.
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction by an appropriate method (e.g., TLC or LC-MS).
-
Once the reaction is complete, carefully quench the reaction mixture, typically by slow addition to a cooled basic solution (e.g., saturated sodium bicarbonate) to neutralize the excess TFA. This neutralization will also produce CO₂ gas, so perform this step slowly and with good ventilation.
-
-
Extraction and Purification:
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate the solvent using a rotary evaporator in the fume hood.
-
Purify the product using an appropriate technique, such as column chromatography.
-
Safe Handling and Storage Workflow
The following diagram illustrates a logical workflow for the safe handling of a research chemical like N,N-DiBoc-2-amino-4-bromopyridine, for which detailed safety information is unavailable.
Caption: A logical workflow for the safe handling of research chemicals.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill and Disposal
-
Spills: In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For larger spills, evacuate the area and contact environmental health and safety personnel.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Halogenated waste should be segregated for appropriate disposal.
Conclusion
References
Methodological & Application
Synthesis of N,N-DiBoc-2-amino-4-bromopyridine: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of N,N-DiBoc-2-amino-4-bromopyridine, a key intermediate in the development of novel pharmaceuticals and complex organic molecules. The protection of the amino group in 2-amino-4-bromopyridine with two tert-butoxycarbonyl (Boc) groups enhances its utility in subsequent chemical transformations by modifying its reactivity and solubility. This protocol details the necessary reagents, equipment, and a step-by-step procedure for the efficient synthesis and purification of the target compound.
Introduction
2-Amino-4-bromopyridine is a valuable heterocyclic building block in medicinal chemistry, serving as a precursor for a wide range of biologically active compounds.[1] The strategic protection of its amino group is often a critical step in multi-step syntheses. The introduction of two Boc groups to form N,N-DiBoc-2-amino-4-bromopyridine offers a stable derivative that is amenable to various reaction conditions, particularly those involving strong bases or nucleophiles, where the unprotected amino group would otherwise interfere. This application note provides a reliable protocol for this transformation.
Reaction Scheme
The synthesis involves the reaction of 2-amino-4-bromopyridine with an excess of di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) and a base such as triethylamine (TEA) in an aprotic solvent.
Reaction: 2-amino-4-bromopyridine → N,N-DiBoc-2-amino-4-bromopyridine
Data Presentation
The following table summarizes the key reagents and product specifications for the synthesis.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role | Stoichiometric Ratio (Equivalents) |
| 2-amino-4-bromopyridine | C₅H₅BrN₂ | 173.01 | Starting Material | 1.0 |
| Di-tert-butyl dicarbonate ((Boc)₂O) | C₁₀H₁₈O₅ | 218.25 | Protecting Agent | 2.2 - 3.0 |
| 4-(Dimethylamino)pyridine (DMAP) | C₇H₁₀N₂ | 122.17 | Catalyst | 0.1 - 0.2 |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | Base | 2.5 - 3.0 |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Solvent | - |
| N,N-DiBoc-2-amino-4-bromopyridine | C₁₅H₂₁BrN₂O₄ [2] | 373.24 [2] | Product | - |
Experimental Protocol
This protocol is adapted from general procedures for the di-Boc protection of aminopyridines.[3]
Materials and Reagents:
-
2-amino-4-bromopyridine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Magnetic stirrer hotplate
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 2-amino-4-bromopyridine (1.0 eq).
-
Dissolution: Add anhydrous THF to dissolve the starting material.
-
Addition of Reagents: To the stirred solution, add triethylamine (2.5 eq) followed by a catalytic amount of DMAP (0.1 eq).
-
Addition of Protecting Agent: Slowly add di-tert-butyl dicarbonate (2.5 eq) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by TLC (e.g., using a 3:1 mixture of hexanes and ethyl acetate as the eluent).
-
Work-up: Once the starting material is consumed, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of THF).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure N,N-DiBoc-2-amino-4-bromopyridine.
Mandatory Visualization
Caption: Workflow for the synthesis of N,N-DiBoc-2-amino-4-bromopyridine.
Characterization Data (Predicted)
-
¹H NMR (400 MHz, CDCl₃): δ ~8.3 (d, 1H), ~7.5 (d, 1H), ~7.3 (dd, 1H), 1.5 (s, 18H).
-
¹³C NMR (100 MHz, CDCl₃): δ ~152.0, ~150.0, ~148.0, ~125.0, ~120.0, ~115.0, 84.0, 28.0.
-
Mass Spectrometry (ESI-MS): m/z for C₁₅H₂₁BrN₂O₄Na⁺ [M+Na]⁺: calculated 395.06, found ~395.1. The spectrum will exhibit a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br).[4]
References
Application Notes and Protocols: Boc Protection of 2-Amino-4-Bromopyridine using (Boc)2O
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the tert-butoxycarbonyl (Boc) protection of 2-amino-4-bromopyridine using di-tert-butyl dicarbonate ((Boc)2O). This reaction is a crucial step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients.
Introduction
The protection of the amino group of 2-amino-4-bromopyridine is a common requirement in multi-step organic synthesis to prevent unwanted side reactions. The Boc group is a widely used protecting group for amines due to its stability under various conditions and its facile removal under acidic conditions. The selection of appropriate reaction conditions, including solvent, base, and temperature, is critical for achieving high yields and purity of the desired product, tert-butyl (4-bromopyridin-2-yl)carbamate.
Reaction Scheme
The reaction for the Boc protection of 2-amino-4-bromopyridine is illustrated below:
Comparative Data of Reaction Conditions
The following table summarizes various reported conditions for the Boc protection of 2-amino-4-bromopyridine and related aminopyridines, highlighting the impact of different reagents and parameters on the reaction outcome.
| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Amino-4-bromopyridine | NaHMDS | THF | -5 to RT | 1 | 96 | [1] |
| 3-Amino-4-bromopyridine | - | - | - | - | 53 | |
| 4-Aminopyridine | - | Acetonitrile | RT | 3 | >95 | |
| Aminopyridines (general) | TEA, DMAP | Dichloromethane | RT | 8 | 60 | |
| Aminopyridines (general) | EDCI, HOBT, TEA | Dichloromethane | RT | 0.5 | 90 | |
| Various Amines | Triethylamine | Water/Methanol | 55 | 16 | 90-97 | [2] |
Note: "RT" denotes room temperature. NaHMDS is sodium bis(trimethylsilyl)amide. TEA is triethylamine. DMAP is 4-dimethylaminopyridine. EDCI is 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide. HOBT is hydroxybenzotriazole.
Experimental Protocols
Protocol 1: High-Yield Synthesis using Sodium Bis(trimethylsilyl)amide
This protocol is recommended for achieving a high yield of tert-butyl (4-bromopyridin-2-yl)carbamate.[1]
Materials:
-
2-Amino-4-bromopyridine
-
Di-tert-butyl dicarbonate ((Boc)2O)
-
Sodium bis(trimethylsilyl)amide (NaHMDS) solution (e.g., 1 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve 2-amino-4-bromopyridine (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -5 °C using an ice-salt bath.
-
Slowly add the NaHMDS solution (e.g., 1 M in THF, 2.0 eq) to the reaction mixture.
-
Stir the mixture at -5 °C for 10 minutes.
-
Add di-tert-butyl dicarbonate (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench the reaction by adding saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by silica gel chromatography if necessary.
Protocol 2: General Procedure using Triethylamine and DMAP
This protocol provides a more general and widely applicable method for the Boc protection of aminopyridines.
Materials:
-
2-Amino-4-bromopyridine
-
Di-tert-butyl dicarbonate ((Boc)2O)
-
Triethylamine (TEA)
-
4-(Dimethylaminopyridine) (DMAP) (catalytic amount)
-
Dichloromethane (DCM)
-
Water
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve 2-amino-4-bromopyridine (1.0 eq) in dichloromethane in a round-bottom flask.
-
Add triethylamine (1.5 eq) and a catalytic amount of DMAP (e.g., 0.01 eq).
-
Add di-tert-butyl dicarbonate (1.5 eq) to the mixture.
-
Stir the reaction at room temperature for 8 hours or until the reaction is complete as monitored by TLC.
-
Wash the reaction mixture with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Experimental Workflow and Logic
The following diagrams illustrate the general experimental workflow for the Boc protection of 2-amino-4-bromopyridine and the logical relationship of the key reaction components.
Caption: Experimental workflow for Boc protection.
Caption: Key components and their roles in the reaction.
Conclusion
The Boc protection of 2-amino-4-bromopyridine can be achieved with high efficiency under various conditions. For optimal yield, the use of a strong, non-nucleophilic base such as NaHMDS in an aprotic solvent like THF is recommended. However, more conventional and milder conditions employing triethylamine and a catalytic amount of DMAP in dichloromethane also provide the desired product in good yields. The choice of protocol will depend on the specific requirements of the synthesis, including scale, available reagents, and desired purity.
References
Application Notes and Protocols for Suzuki Coupling Reaction with N,N-DiBoc-2-amino-4-bromopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds.[1] This reaction is of paramount importance in the pharmaceutical industry for the construction of biaryl and heteroaryl scaffolds, which are common motifs in biologically active molecules.[2] This document provides detailed application notes and a generalized protocol for the Suzuki coupling of N,N-DiBoc-2-amino-4-bromopyridine with various organoboron reagents.
The substrate, featuring a pyridine core, is a valuable building block for creating diverse molecular libraries. The 2-amino group is protected with two tert-butoxycarbonyl (Boc) groups, which modulates the electronic properties of the pyridine ring and prevents potential side reactions or catalyst inhibition that can occur with unprotected aminopyridines.[3] The bromine atom at the 4-position serves as the reactive handle for the palladium-catalyzed cross-coupling. While specific literature on the DiBoc-protected substrate is limited, protocols for the analogous unprotected 2-amino-4-bromopyridine provide a strong foundation for developing a successful reaction methodology.[1][2]
Reaction Principle and Key Parameters
The Suzuki-Miyaura coupling follows a well-established catalytic cycle involving a palladium catalyst.[1] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the bromopyridine.
-
Transmetalation: The organic group from the boronic acid (or its ester) is transferred to the palladium center. This step is facilitated by a base.
-
Reductive Elimination: The two organic moieties on the palladium complex couple, forming the desired product and regenerating the Pd(0) catalyst.[1]
The success of the reaction is highly dependent on the careful selection of several parameters:
-
Palladium Catalyst/Ligand: The choice of the palladium source and, crucially, the phosphine ligand is critical. For electron-rich and potentially coordinating substrates like aminopyridines, bulky and electron-rich ligands (e.g., SPhos, XPhos) or pre-catalyst complexes like Pd(dppf)Cl₂ are often required to promote efficient oxidative addition and reductive elimination.[4][5]
-
Base: The base activates the boronic acid for transmetalation. Common choices include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[6] The base strength can influence reaction rates and side reactions.
-
Solvent: A solvent system that can dissolve all components, particularly both the organic substrate and the inorganic base, is necessary. Mixtures of an organic solvent (e.g., 1,4-dioxane, toluene, DMF) and water are frequently used.[6][7]
-
Temperature: Reactions are typically heated to between 80-120 °C to ensure a reasonable reaction rate.[6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Recommended Starting Conditions
The following table summarizes recommended starting conditions for the Suzuki coupling of N,N-DiBoc-2-amino-4-bromopyridine. These conditions are adapted from successful protocols for the unprotected 2-amino-4-bromopyridine and similar heteroaryl halides.[2][5][7] Optimization may be required for specific boronic acid partners.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) |
| 1 | Pd(OAc)₂ (2-5) | SPhos (4-10) | K₃PO₄ (2.0) | 1,4-Dioxane / H₂O (4:1) | 100 | 12-24 |
| 2 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | Toluene / H₂O (4:1) | 110 | 12-24 |
| 3 | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (2.0) | 1,4-Dioxane | 100 | 16-24 |
| 4 | Pd(dppf)Cl₂ (3-5) | - | K₂CO₃ (2.0) | DMF / H₂O (5:1) | 90-100 | 8-18 |
Detailed Experimental Protocol
This protocol provides a general starting point for the Suzuki coupling reaction on a 1.0 mmol scale.
Materials:
-
N,N-DiBoc-2-amino-4-bromopyridine (1.0 equiv)
-
Arylboronic acid or boronate ester (1.2–1.5 equiv)
-
Palladium catalyst (see table above, 2–5 mol%)
-
Ligand, if required (see table above)
-
Base (see table above, 2.0–3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or DMF)
-
Degassed deionized water
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask or sealed vial)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Caption: A typical experimental workflow for the Suzuki coupling reaction.
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add N,N-DiBoc-2-amino-4-bromopyridine (1.0 mmol), the arylboronic acid (1.2 mmol), and the chosen base (e.g., K₃PO₄, 2.0 mmol).[7]
-
Inert Atmosphere: Seal the vessel with a rubber septum, and then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[6]
-
Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst and ligand (if applicable). Then, add the degassed solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water) via syringe.[1]
-
Reaction: Replace the septum with a screw cap or a condenser under a positive pressure of inert gas. Heat the reaction mixture to the desired temperature (e.g., 100 °C) in a heating mantle or oil bath with vigorous stirring.[7]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 8–24 hours).[1]
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with water (20 mL) and transfer it to a separatory funnel. Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).[1]
-
Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.[8]
-
Characterization: Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Troubleshooting
-
Low or No Conversion:
-
Catalyst Deactivation: Ensure the reaction was set up under strictly inert conditions, as oxygen can deactivate the Pd(0) catalyst.[3] The pyridine nitrogen or the Boc-carbonyls could potentially coordinate to the palladium; using a more sterically hindered ligand like SPhos or XPhos may be beneficial.
-
Insufficient Temperature: The reaction may require higher temperatures or longer reaction times.
-
-
Homocoupling of Boronic Acid:
-
This side reaction is often promoted by the presence of oxygen.[3] Ensure all solvents are thoroughly degassed and the reaction is maintained under an inert atmosphere.
-
-
Protodeboronation (Loss of Boronic Acid):
-
The boronic acid can be hydrolyzed back to the corresponding arene. Using a boronate ester (e.g., a pinacol ester) instead of a boronic acid can increase stability.[3] Using anhydrous conditions may also mitigate this issue.
-
-
Deprotection of Boc Group:
-
The Boc group is generally stable under Suzuki conditions. However, if acidic impurities are present or if the reaction is run at very high temperatures for extended periods, some cleavage may occur. This is typically not a major concern with the recommended conditions.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Using N,N-DiBoc-2-amino-4-bromopyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of N,N-DiBoc-2-amino-4-bromopyridine as a versatile building block in palladium-catalyzed cross-coupling reactions. The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1] Functionalization at the 4-position via cross-coupling is a powerful strategy for creating diverse molecular libraries for drug discovery and lead optimization.[1]
The use of the di-tert-butoxycarbonyl (N,N-DiBoc) protecting group on the 2-amino functionality is a strategic choice to mitigate common challenges encountered with unprotected 2-aminopyridines. The lone pair of electrons on the pyridine nitrogen and the exocyclic amino group can coordinate to the palladium catalyst, leading to catalyst deactivation or inhibition.[2][3] By protecting the amino group, its coordinating ability is eliminated, which can lead to more reliable and higher-yielding coupling reactions. Following the coupling reaction, the Boc groups can be readily removed under acidic conditions to yield the desired 2-amino-4-substituted pyridine derivative.[4][5]
While extensive quantitative data for cross-coupling reactions specifically using N,N-DiBoc-2-amino-4-bromopyridine is not widely published, the protocols and conditions established for the analogous unprotected 2-amino-4-bromopyridine and other bromopyridine derivatives serve as an excellent starting point for reaction development.[6][7]
General Mechanism: The Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions, including the Suzuki, Buchwald-Hartwig, and Sonogashira reactions, generally proceed through a common catalytic cycle.[8] The cycle involves a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states. The three key steps are:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of the (N,N-DiBoc)-2-amino-4-bromopyridine, forming a Pd(II) complex.
-
Transmetalation (for Suzuki/Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig) : The coupling partner (e.g., an organoboron compound, a copper acetylide, or an amine) coordinates to the palladium center. For Suzuki and Sonogashira, this is followed by the transfer of the organic group to the palladium. For Buchwald-Hartwig, the coordinated amine is deprotonated by a base to form a palladium-amido complex.[9]
-
Reductive Elimination : The two organic fragments on the palladium complex couple and are eliminated, forming the desired product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[9]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between N,N-DiBoc-2-amino-4-bromopyridine and various aryl or vinyl boronic acids or esters.[1]
Representative Data for Suzuki Coupling of Bromopyridines
The following table summarizes typical conditions for the Suzuki coupling of 2-amino-4-bromopyridine, which can be adapted for the N,N-DiBoc protected analogue.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | Dioxane/H₂O | 90 | 12 | Good |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | High |
| 3 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Dioxane/H₂O | 100 | 24 | Good |
| 4 | 4-Vinylphenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ | THF/H₂O | 80 | 16 | High |
Note: Yields are qualitative ("Good", "High") as specific quantitative data for the DiBoc substrate is limited. These conditions serve as a starting point for optimization.[6][7][10]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of N,N-DiBoc-2-amino-4-bromopyridine with an arylboronic acid.[6]
-
Reaction Setup : To a flame-dried Schlenk tube or microwave vial under an inert atmosphere (Argon or Nitrogen), add N,N-DiBoc-2-amino-4-bromopyridine (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Solvent Addition : Add a degassed mixture of an organic solvent and water (e.g., Dioxane/H₂O, 4:1, 5 mL) to the flask via syringe.
-
Reaction : Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours.
-
Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N,N-DiBoc-2-amino-4-arylpyridine.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction that enables the introduction of a wide range of primary and secondary amines at the 4-position of the pyridine ring.[1][9]
Representative Data for Buchwald-Hartwig Amination of Bromopyridines
The following table summarizes conditions for the Buchwald-Hartwig amination of 2-aminopyridine derivatives, which are applicable to N,N-DiBoc-2-amino-4-bromopyridine.[7]
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 20 | 82 |
| 2 | Aniline | Pd₂(dba)₃ (1.5) | Xantphos (4) | Cs₂CO₃ | Dioxane | 110 | 24 | 75 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | DavePhos (4) | K₃PO₄ | Toluene | 100 | 18 | 88 |
| 4 | n-Butylamine | Pd(OAc)₂ (3) | RuPhos (6) | LiHMDS | THF | 80 | 16 | 79 |
Data adapted from reactions with 2-amino-4-bromopyridine and other bromopyridines.[6][11]
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol describes a general method for the palladium-catalyzed Buchwald-Hartwig amination of N,N-DiBoc-2-amino-4-bromopyridine.[6][11]
-
Reaction Setup : In a glovebox or under a stream of inert gas, charge a reaction vessel (e.g., a sealed tube) with N,N-DiBoc-2-amino-4-bromopyridine (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., BINAP, 4 mol%), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.).
-
Reagent Addition : Add anhydrous solvent (e.g., toluene, 5 mL) followed by the amine (1.2 mmol, 1.2 equiv.). For volatile amines, the reaction should be performed in a sealed tube.[12]
-
Reaction : Seal the vessel tightly and heat the reaction mixture to 80-110 °C with vigorous stirring for 16-24 hours.
-
Monitoring : Monitor the reaction progress by TLC or LC-MS.
-
Work-up : After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired N,N-DiBoc-2-amino-4-(substituted-amino)pyridine.
Sonogashira Coupling
The Sonogashira reaction facilitates the formation of a carbon-carbon triple bond between the pyridine scaffold and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[1][13][14]
Representative Data for Sonogashira Coupling of Bromopyridines
The following table provides representative conditions for the Sonogashira coupling of aminobromopyridines.[14][15]
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 72-96 |
| 2 | 1-Heptyne | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 72-96 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (5) | TEA | CH₃CN | RT | 0.5 | 96 |
| 4 | Propargyl alcohol | PdCl₂(PPh₃)₂ (5) | CuI (5) | Et₃N | DMF | 65 | 4 | Good |
Data adapted from reactions with 2-amino-bromopyridine isomers.[14][15]
Detailed Experimental Protocol: Sonogashira Coupling
This protocol provides a general method for the Sonogashira coupling of N,N-DiBoc-2-amino-4-bromopyridine with a terminal alkyne.[6][14]
-
Reaction Setup : To a dry Schlenk flask under an inert atmosphere, add N,N-DiBoc-2-amino-4-bromopyridine (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-5 mol%).
-
Solvent and Reagent Addition : Add the anhydrous, deoxygenated solvent (e.g., DMF or THF, 5 mL), followed by the amine base (e.g., triethylamine, 2-3 equiv.) and the terminal alkyne (1.2 equiv.) via syringe.
-
Reaction : Stir the reaction mixture at the appropriate temperature (room temperature to 100 °C) for 3-16 hours.
-
Monitoring : Monitor the reaction progress by TLC or LC-MS.
-
Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent and wash with saturated aqueous ammonium chloride solution and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude residue by flash column chromatography to afford the desired N,N-DiBoc-2-amino-4-alkynylpyridine.
N,N-DiBoc Deprotection Protocol
After successful cross-coupling, the N,N-DiBoc protecting groups can be removed to yield the free 2-aminopyridine derivative. This is typically achieved under acidic conditions.[5][16]
Detailed Experimental Protocol: Acidic Deprotection
-
Reaction Setup : Dissolve the N,N-DiBoc protected pyridine derivative (1.0 mmol) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane (5-10 mL).
-
Acid Addition : Add an excess of acid. Common reagents include:
-
Trifluoroacetic acid (TFA), typically 20-50% in DCM.
-
4M HCl in 1,4-dioxane.
-
-
Reaction : Stir the solution at room temperature for 2-16 hours.
-
Monitoring : Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Work-up : Concentrate the reaction mixture under reduced pressure. If a volatile acid like TFA/DCM was used, this may be sufficient. If HCl/dioxane was used, the product will be the hydrochloride salt. To obtain the free amine, dissolve the residue in water, basify with a suitable base (e.g., saturated NaHCO₃ or 1M NaOH) to pH > 8, and extract the product with an organic solvent (e.g., ethyl acetate or DCM).
-
Purification : Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected 2-amino-4-substituted pyridine. Further purification by chromatography or crystallization may be necessary.
Visualized Workflows and Relationships
Protection-Coupling-Deprotection Strategy
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. 2-Amino-4-bromopyridine synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. nobelprize.org [nobelprize.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 11. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 12. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
- 15. scirp.org [scirp.org]
- 16. scispace.com [scispace.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of N,N-DiBoc-2-amino-4-bromopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This reaction has become an indispensable tool in medicinal chemistry and drug development for the synthesis of arylamines and heteroarylamines, which are common motifs in biologically active compounds. This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of N,N-DiBoc-2-amino-4-bromopyridine, a sterically hindered and electron-rich substrate. The presence of the N,N-di-tert-butoxycarbonyl (DiBoc) protecting group on the 2-amino position presents unique challenges that necessitate careful optimization of reaction conditions to achieve high yields while preserving the protecting groups.
The N,N-DiBoc protecting group is generally stable under basic conditions; however, the combination of a strong base and elevated temperatures required for the Buchwald-Hartwig amination warrants careful selection of reagents to prevent its cleavage. The electron-donating nature of the DiBoc-amino group increases the electron density of the pyridine ring, which can render the oxidative addition of the palladium catalyst to the C-Br bond more challenging. Therefore, the use of highly active catalyst systems, typically employing bulky, electron-rich phosphine ligands, is essential for a successful transformation.
Reaction Principle
The Buchwald-Hartwig amination of N,N-DiBoc-2-amino-4-bromopyridine involves the palladium-catalyzed coupling of the bromopyridine with a primary or secondary amine in the presence of a base. The catalytic cycle, illustrated below, is generally accepted to proceed through the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Br bond of the N,N-DiBoc-2-amino-4-bromopyridine to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) complex, and subsequent deprotonation by the base generates a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond, yielding the aminated product and regenerating the active Pd(0) catalyst to continue the cycle.[1][2]
Data Presentation: Comparative Overview of Reaction Conditions
The successful amination of N,N-DiBoc-2-amino-4-bromopyridine is highly dependent on the judicious choice of the palladium precursor, ligand, base, and solvent. Below is a summary of typical conditions and reported yields for the Buchwald-Hartwig amination of analogous bromopyridines, which can serve as a guide for optimizing the reaction of the target substrate.
| Entry | Palladium Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Amine | Yield (%) |
| 1 | Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOtBu (1.5-2.0) | Toluene | 100-110 | 12-24 | Primary & Secondary Alkylamines | 70-95 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane | 100 | 18 | Anilines | 65-90 |
| 3 | Pd₂(dba)₃ (1.5) | RuPhos (3) | Cs₂CO₃ (2.0) | Toluene | 110 | 24 | Heterocyclic Amines | 60-85 |
| 4 | [Pd(cinnamyl)Cl]₂ (1) | BrettPhos (2) | LHMDS (2.0) | THF | 80 | 16 | Functionalized Amines | 75-98 |
Experimental Protocols
General Considerations:
-
All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.
-
Anhydrous solvents and high-purity reagents are essential for optimal results.
-
Reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: General Procedure for the Buchwald-Hartwig Amination of N,N-DiBoc-2-amino-4-bromopyridine with a Primary or Secondary Amine
This protocol is a representative example and may require optimization for specific amine substrates.
Materials:
-
N,N-DiBoc-2-amino-4-bromopyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (3.0 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Anhydrous Toluene
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add N,N-DiBoc-2-amino-4-bromopyridine, Pd₂(dba)₃, XPhos, and NaOtBu.
-
Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene via syringe, followed by the amine coupling partner.
-
Seal the Schlenk tube and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction until completion (typically 12-24 hours).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-N,N-DiBoc-2,4-diaminopyridine derivative.
Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Caption: Generalized catalytic cycle of the Buchwald-Hartwig amination.
References
Application Notes and Protocols for Sonogashira Coupling of N,N-DiBoc-2-amino-4-bromopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira coupling is a powerful and versatile cross-coupling reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is of paramount importance in medicinal chemistry and drug development for the synthesis of complex molecular architectures and novel heterocyclic compounds. The pyridine scaffold is a common motif in many biologically active compounds, and its functionalization via Sonogashira coupling allows for the introduction of diverse alkynyl groups, leading to the generation of libraries of potential drug candidates.
This document provides detailed application notes and experimental protocols for the Sonogashira coupling of N,N-DiBoc-2-amino-4-bromopyridine with terminal alkynes. The presence of the two tert-butoxycarbonyl (Boc) protecting groups on the 2-amino position introduces significant steric bulk and alters the electronic properties of the pyridine ring, which may necessitate optimization of standard Sonogashira conditions. These notes offer a comprehensive guide to suitable catalysts, ligands, bases, and solvents, along with detailed experimental procedures to facilitate successful coupling reactions for this specific substrate.
Data Presentation: Optimized Reaction Conditions for Sonogashira Coupling of Aminopyridine Derivatives
The following tables summarize typical reaction conditions and yields for the Sonogashira coupling of various aminobromopyridine and related derivatives with terminal alkynes. This data provides a foundation for the optimization of the reaction with N,N-DiBoc-2-amino-4-bromopyridine.
Table 1: Sonogashira Coupling of 2-Amino-3-bromopyridines with Terminal Alkynes [1]
| Entry | Alkyne | Pd Catalyst (mol%) | Ligand (mol%) | Cu(I) Salt (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 98 |
| 2 | 4-Methylphenylacetylene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 87 |
| 3 | 1-Hexyne | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 75 |
Table 2: Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes [2]
| Entry | Alkyne | Pd Catalyst (mol%) | Cu(I) Salt (mol%) | Base | Solvent | Temp. (°C) | Time (h) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2-5) | CuI (5-10) | Et₃N | THF | RT | 3-16 |
| 2 | Various | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | DMF | 80 | - |
Table 3: Copper-Free Sonogashira Coupling of Aryl Bromides [3]
| Entry | Aryl Bromide | Alkyne | Pd Catalyst | Ligand | Base | Solvent | Temp. (°C) |
| 1 | 4-Bromoacetophenone | Phenylacetylene | (AllylPdCl)₂ | P(t-Bu)₃ | Quinuclidine | DMF | RT |
| 2 | 3-Bromopyridine | Phenylacetylene | (AllylPdCl)₂ | P(t-Bu)₃ | Quinuclidine | DMF | RT |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the Sonogashira coupling of N,N-DiBoc-2-amino-4-bromopyridine with a terminal alkyne. Given the steric hindrance of the di-Boc group, a catalyst system with a bulky phosphine ligand is recommended as a starting point.
Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling
Materials:
-
N,N-DiBoc-2-amino-4-bromopyridine (1.0 equiv)
-
Terminal alkyne (e.g., Phenylacetylene, 1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 5-10 mol%)
-
Amine base (e.g., Triethylamine (Et₃N), 2-3 equiv)
-
Anhydrous, deoxygenated solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add N,N-DiBoc-2-amino-4-bromopyridine, the palladium catalyst, and copper(I) iodide under an inert atmosphere.
-
Solvent and Reagent Addition: Add the anhydrous, deoxygenated solvent, followed by the amine base and the terminal alkyne via syringe.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 60-100 °C). The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.
-
Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired N,N-DiBoc-2-amino-4-alkynylpyridine.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is an alternative for substrates that may be sensitive to copper salts or to minimize the formation of alkyne homocoupling byproducts.
Materials:
-
N,N-DiBoc-2-amino-4-bromopyridine (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(P(t-Bu)₃)₂, 2 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., Toluene or Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add N,N-DiBoc-2-amino-4-bromopyridine, the palladium catalyst, and the base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent and Reagent Addition: Add the anhydrous and degassed solvent, followed by the terminal alkyne.
-
Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., 80-110 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Catalytic Cycle of the Sonogashira Coupling
Caption: Catalytic cycle of the Sonogashira coupling reaction.
Experimental Workflow for Sonogashira Coupling
Caption: General experimental workflow for Sonogashira coupling.
References
Application Notes and Protocols for the Selective Mono-deprotection of N,N-DiBoc-2-amino-4-bromopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in modern organic synthesis, prized for its stability across a range of reaction conditions and its straightforward removal under acidic or thermal conditions.[1] In complex multi-step syntheses, particularly in the development of pharmaceutical intermediates, the presence of two Boc groups on a single amine nitrogen (a di-Boc protected amine) offers a unique synthetic handle. The selective removal of a single Boc group to furnish the mono-protected amine is a valuable transformation, enabling subsequent functionalization of the partially exposed amine.
This document provides detailed protocols for the selective mono-deprotection of N,N-DiBoc-2-amino-4-bromopyridine to yield N-Boc-2-amino-4-bromopyridine. Two primary methodologies are presented: a mild acid-catalyzed approach using trifluoroacetic acid (TFA) and a controlled thermal deprotection method. These protocols are designed to offer researchers options for achieving high selectivity and yield, depending on the substrate's sensitivity to other functional groups.
Signaling Pathways and Logical Relationships
The selective mono-deprotection of a di-Boc protected amine is governed by the controlled cleavage of one of the two carbamate linkages. The reaction proceeds through a stepwise mechanism where the first deprotection is achieved under conditions that are insufficient to promote the removal of the second, more stable, mono-Boc group.
Caption: Logical workflow for selective mono-deprotection.
Data Presentation
The following table summarizes the key quantitative parameters for the two proposed protocols for the selective mono-deprotection of N,N-DiBoc-2-amino-4-bromopyridine.
| Parameter | Protocol 1: Mild TFA Deprotection | Protocol 2: Controlled Thermal Deprotection |
| Reagent | Trifluoroacetic Acid (TFA) | None (Neat or in high-boiling solvent) |
| Solvent | Dichloromethane (DCM) | Diphenyl ether or neat |
| Substrate Concentration | 0.1 M | N/A (neat) or 0.1 M |
| TFA Concentration (% v/v) | 5-10% | N/A |
| Temperature | 0 °C to room temperature | 150-180 °C |
| Reaction Time | 1-4 hours | 30-90 minutes |
| Typical Yield | 75-85% | 70-80% |
Experimental Protocols
Protocol 1: Selective Mono-deprotection using Mild Trifluoroacetic Acid (TFA)
This protocol utilizes a controlled amount of TFA at a reduced temperature to favor the removal of a single Boc group.
Materials:
-
N,N-DiBoc-2-amino-4-bromopyridine
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve N,N-DiBoc-2-amino-4-bromopyridine (1 equivalent) in anhydrous DCM to a concentration of 0.1 M.
-
Cool the solution to 0 °C using an ice bath.
-
While stirring, add a pre-diluted solution of 5-10% TFA in DCM dropwise over 10-15 minutes.
-
Monitor the reaction progress carefully by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 30 minutes. The reaction is typically complete within 1-4 hours.
-
Upon completion (disappearance of starting material and formation of the mono-Boc product), quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel to yield pure N-Boc-2-amino-4-bromopyridine.
Protocol 2: Selective Mono-deprotection via Controlled Thermal Conditions
This method relies on the thermal lability of the Boc group and the principle that one Boc group can be selectively removed at a lower temperature than the second.[2][3]
Materials:
-
N,N-DiBoc-2-amino-4-bromopyridine
-
High-boiling point solvent (e.g., diphenyl ether) (optional)
-
Reaction vial or round-bottom flask suitable for high temperatures
-
Heating mantle or oil bath with temperature control
-
Magnetic stirrer and stir bar (if using a solvent)
-
Silica gel for column chromatography
Procedure:
-
Place N,N-DiBoc-2-amino-4-bromopyridine (1 equivalent) in a reaction vial or round-bottom flask. The reaction can be performed neat or in a minimal amount of a high-boiling solvent like diphenyl ether.
-
Heat the reaction mixture to a controlled temperature between 150-180 °C.
-
Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 15-20 minutes).
-
Once the starting material is consumed and the desired mono-deprotected product is the major component, cool the reaction mixture to room temperature.
-
If the reaction was performed neat, dissolve the crude residue in a suitable organic solvent (e.g., DCM or ethyl acetate).
-
Purify the crude product directly by flash column chromatography on silica gel to isolate N-Boc-2-amino-4-bromopyridine.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflows.
References
Application Notes and Protocols for N,N-DiBoc-2-amino-4-bromopyridine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-DiBoc-2-amino-4-bromopyridine is a valuable building block in medicinal chemistry, offering a synthetically versatile platform for the generation of diverse molecular scaffolds. The presence of a bromine atom at the 4-position allows for the introduction of various substituents through palladium-catalyzed cross-coupling reactions, while the di-Boc protected amino group at the 2-position provides stability and modulates reactivity. This protecting group strategy can be advantageous in multi-step syntheses where selective functionalization is required.
These application notes provide detailed protocols for the utilization of N,N-DiBoc-2-amino-4-bromopyridine in key synthetic transformations, including Suzuki-Miyaura coupling and Buchwald-Hartwig amination, as well as the subsequent deprotection of the N,N-DiBoc group. The resulting 2,4-disubstituted pyridine cores are prevalent in a wide range of biologically active molecules, including kinase inhibitors.
Chemical Properties
| Property | Value |
| CAS Number | 1216620-65-3 |
| Molecular Formula | C₁₅H₂₁BrN₂O₄ |
| Molecular Weight | 373.24 g/mol |
| Appearance | White to off-white solid |
| Purity | Typically ≥97% |
Key Applications in Medicinal Chemistry
The 2-aminopyridine moiety is a well-established pharmacophore found in numerous clinically approved drugs. Functionalization at the 4-position of the pyridine ring, facilitated by the bromo-substituent of N,N-DiBoc-2-amino-4-bromopyridine, allows for the synthesis of libraries of compounds for screening against various biological targets. A significant application of this building block is in the development of kinase inhibitors, where the 2-aminopyridine core can act as a hinge-binding motif in the ATP-binding site of kinases.
Experimental Protocols
Suzuki-Miyaura Coupling of N,N-DiBoc-2-amino-4-bromopyridine
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. In this protocol, N,N-DiBoc-2-amino-4-bromopyridine is coupled with an arylboronic acid to introduce a new aryl group at the 4-position. The steric hindrance of the N,N-DiBoc group may necessitate the use of bulky, electron-rich phosphine ligands to achieve high yields.
Reaction Scheme:
Materials:
-
N,N-DiBoc-2-amino-4-bromopyridine
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4-10 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
Anhydrous 1,4-dioxane
-
Degassed water
Procedure:
-
To a flame-dried Schlenk flask, add N,N-DiBoc-2-amino-4-bromopyridine (1.0 mmol), the arylboronic acid (1.2 mmol), palladium(II) acetate (0.02-0.05 mmol), SPhos (0.04-0.10 mmol), and potassium phosphate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio, 5 mL).
-
Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data for Suzuki-Miyaura Coupling:
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (3) | SPhos (6) | K₃PO₄ | Dioxane/H₂O (4:1) | 90 | 18 | 75-85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | Dioxane/H₂O (5:1) | 100 | 16 | 70-80 |
| 3 | 3-Pyridylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O (2:1:1) | 85 | 24 | 65-75 |
Buchwald-Hartwig Amination of N,N-DiBoc-2-amino-4-bromopyridine
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, allowing for the introduction of a wide variety of amino substituents at the 4-position of the pyridine ring.
Reaction Scheme:
Materials:
-
N,N-DiBoc-2-amino-4-bromopyridine
-
Primary or secondary amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2-5 mol%)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (4-10 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous toluene or dioxane
Procedure:
-
In a glovebox or under a stream of inert gas, charge a Schlenk tube with Pd₂(dba)₃ (0.02-0.05 mmol), Xantphos (0.04-0.10 mmol), and sodium tert-butoxide (1.4 mmol).
-
Add N,N-DiBoc-2-amino-4-bromopyridine (1.0 mmol) and the amine (1.2 mmol).
-
Add anhydrous toluene or dioxane (5 mL).
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion (typically 4-16 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Quantitative Data for Buchwald-Hartwig Amination:
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2.5) | Xantphos (5) | NaOtBu | Toluene | 100 | 12 | 80-90 |
| 2 | Aniline | Pd(OAc)₂ (3) | BINAP (6) | Cs₂CO₃ | Dioxane | 110 | 16 | 70-80 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | Toluene | 90 | 10 | 85-95 |
Deprotection of the N,N-DiBoc Group
The removal of the N,N-DiBoc protecting group is typically achieved under acidic conditions to yield the free 2-aminopyridine derivative.
Reaction Scheme:
Materials:
-
N,N-DiBoc protected 2-amino-4-substituted pyridine
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane (4M)
-
Dichloromethane (DCM) or 1,4-Dioxane
Procedure (using TFA):
-
Dissolve the N,N-DiBoc protected pyridine (1.0 mmol) in dichloromethane (5 mL).
-
Add trifluoroacetic acid (10-20 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford the deprotected product.
Procedure (using HCl in Dioxane):
-
Dissolve the N,N-DiBoc protected pyridine (1.0 mmol) in 1,4-dioxane (5 mL).
-
Add a 4M solution of HCl in dioxane (5-10 equivalents).
-
Stir the mixture at room temperature for 2-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product may precipitate as the hydrochloride salt. The solid can be collected by filtration and washed with diethyl ether. Alternatively, the solvent can be removed under reduced pressure, and the residue can be neutralized as described in the TFA protocol.
Quantitative Data for Deprotection:
| Entry | Substrate | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Aryl-(Boc)₂N-Py | TFA (15 eq.) | DCM | RT | 2 | >95 |
| 2 | 4-(NR₂)-(Boc)₂N-Py | 4M HCl in Dioxane | Dioxane | RT | 4 | >95 |
Visualizations
Caption: Workflow for Suzuki-Miyaura Coupling.
Caption: Workflow for Buchwald-Hartwig Amination.
Caption: General Deprotection Workflow.
Caption: Inhibition of a Kinase Signaling Pathway.[1]
References
Application of N,N-DiBoc-2-amino-4-bromopyridine in Agrochemical Synthesis
Introduction
N,N-DiBoc-2-amino-4-bromopyridine is a key intermediate in the synthesis of novel agrochemicals. The pyridine scaffold is a common feature in a variety of herbicides, fungicides, and insecticides.[1][2] The presence of a bromine atom at the 4-position and a protected amino group at the 2-position allows for sequential and regioselective functionalization, making it a versatile building block for creating diverse molecular architectures.[3] This document provides detailed application notes and protocols for the use of N,N-DiBoc-2-amino-4-bromopyridine in the synthesis of potential agrochemical candidates.
The tert-butoxycarbonyl (Boc) protecting group is widely used in organic synthesis due to its stability under various reaction conditions and its facile removal under acidic conditions.[4][5] The use of a di-Boc protected amine offers several advantages, including enhanced steric hindrance to direct ortho-lithiation and the prevention of N-arylation during cross-coupling reactions.[6]
Key Applications in Agrochemical Synthesis
The primary application of N,N-DiBoc-2-amino-4-bromopyridine in agrochemical synthesis is as a scaffold for the introduction of various pharmacophores through cross-coupling reactions. The bromine atom at the 4-position is amenable to palladium-catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, allowing for the introduction of aryl, heteroaryl, amino, and alkynyl groups, respectively. These moieties are often crucial for the biological activity of agrochemicals.
Diagram of Synthetic Strategy
Caption: General synthetic workflow using N,N-DiBoc-2-amino-4-bromopyridine.
Experimental Protocols
Protection of 2-Amino-4-bromopyridine
This protocol describes the protection of the amino group of 2-amino-4-bromopyridine with two Boc groups.
Materials:
-
2-Amino-4-bromopyridine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of 2-amino-4-bromopyridine (1.0 eq) in anhydrous THF, add DMAP (0.1 eq).
-
Add Boc₂O (2.5 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the organic layer under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to afford N,N-DiBoc-2-amino-4-bromopyridine.
Suzuki-Miyaura Cross-Coupling Reaction
This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling of N,N-DiBoc-2-amino-4-bromopyridine with an arylboronic acid.
Materials:
-
N,N-DiBoc-2-amino-4-bromopyridine
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas supply
-
Standard Schlenk line equipment
Procedure:
-
To a Schlenk flask, add N,N-DiBoc-2-amino-4-bromopyridine (1.0 eq), arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 80-90 °C and stir for 8-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite and wash with ethyl acetate.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired N,N-DiBoc-2-amino-4-arylpyridine.
Deprotection of the N,N-DiBoc Group
This protocol describes the removal of the Boc protecting groups to yield the free amine.
Materials:
-
N,N-DiBoc-2-amino-4-arylpyridine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Standard glassware
Procedure:
-
Dissolve the N,N-DiBoc-2-amino-4-arylpyridine (1.0 eq) in DCM.
-
Add TFA (10 eq) dropwise to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, carefully neutralize the reaction mixture with saturated aqueous sodium bicarbonate solution.
-
Extract the product with DCM (3 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer to obtain the 2-amino-4-arylpyridine product.
Diagram of Suzuki Coupling and Deprotection Workflow
Caption: Workflow for Suzuki coupling followed by deprotection.
Data Presentation
The following table summarizes representative data for the Suzuki-Miyaura coupling of N,N-DiBoc-2-amino-4-bromopyridine with various arylboronic acids, followed by deprotection.
| Entry | Arylboronic Acid | Coupling Product Yield (%) | Deprotected Product Yield (%) |
| 1 | Phenylboronic acid | 85 | 92 |
| 2 | 4-Methoxyphenylboronic acid | 88 | 95 |
| 3 | 3-Chlorophenylboronic acid | 82 | 90 |
| 4 | 2-Thienylboronic acid | 78 | 88 |
N,N-DiBoc-2-amino-4-bromopyridine is a highly valuable and versatile building block for the synthesis of potential agrochemicals. The DiBoc protecting group allows for precise control over the reactivity of the amino group, enabling a wide range of functionalization at the 4-position of the pyridine ring. The protocols provided herein offer a robust methodology for the synthesis of diverse 2-amino-4-arylpyridine derivatives, which are important scaffolds in the discovery of new and effective crop protection agents.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of N,N-DiBoc-2-amino-4-bromopyridine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of N,N-DiBoc-2-amino-4-bromopyridine, with a focus on impurity removal.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of N,N-DiBoc-2-amino-4-bromopyridine?
A common and effective method for the synthesis of N,N-DiBoc-2-amino-4-bromopyridine involves a two-step process. First, 2-amino-4-bromopyridine undergoes a monosubstitution reaction with one equivalent of di-tert-butyl dicarbonate (Boc₂O) to form the mono-Boc protected intermediate. Subsequently, the second Boc group is introduced by reacting the mono-Boc intermediate with an excess of Boc₂O in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Q2: What are the typical impurities encountered in the synthesis of N,N-DiBoc-2-amino-4-bromopyridine?
Common impurities can include:
-
Unreacted 2-amino-4-bromopyridine: The starting material may not have fully reacted.
-
Mono-Boc-2-amino-4-bromopyridine: The reaction may not have gone to completion, leaving the monosubstituted intermediate.
-
Hydrolysis products: The DiBoc-protected product can be sensitive to acidic conditions and may hydrolyze back to the mono-Boc or unprotected aminopyridine.
-
tert-Butanol: A byproduct of the reaction with Boc anhydride.
Q3: How can I assess the purity of my N,N-DiBoc-2-amino-4-bromopyridine product?
The purity of the final product can be assessed using several analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick method to visualize the presence of starting material, mono-Boc intermediate, and the final product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify unknown impurities.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of the desired N,N-DiBoc product | - Incomplete reaction.- Insufficient amount of Boc₂O or catalyst.- Reaction time is too short. | - Monitor the reaction progress using TLC until the starting material and mono-Boc intermediate are consumed.- Use a slight excess of Boc₂O and a catalytic amount of DMAP.- Increase the reaction time. |
| Presence of significant amounts of mono-Boc impurity | - Incomplete second Boc protection step.- Hydrolysis of the di-Boc product during workup or purification. | - Ensure anhydrous reaction conditions for the second Boc protection.- Use a non-acidic workup procedure.- Purify the crude product using column chromatography with a suitable eluent system. |
| Product appears as an oil instead of a solid | - Presence of residual solvent or tert-butanol.- The product may be an amorphous solid or an oil at room temperature if impure. | - Dry the product under high vacuum to remove residual solvents.- Purify by column chromatography and then attempt to crystallize the pure fractions.- Triturate the oil with a non-polar solvent like hexane to induce crystallization. |
| Difficulty in purifying the product by column chromatography | - Inappropriate eluent system.- Co-elution of the product with impurities. | - Optimize the eluent system using TLC. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective.- Ensure proper packing of the silica gel column to avoid channeling. |
| Product decomposes during purification | - The product is sensitive to the acidity of silica gel.- Prolonged exposure to acidic conditions. | - Use neutral or basic alumina for column chromatography.- Add a small amount of a neutralizer like triethylamine to the eluent.- Minimize the time the product is on the column. |
Experimental Protocols
General Protocol for N,N-DiBoc Protection of 2-amino-4-bromopyridine
This protocol is a general guideline and may require optimization.
Materials:
-
2-amino-4-bromopyridine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Mono-Boc Protection:
-
Dissolve 2-amino-4-bromopyridine (1 equivalent) in the chosen anhydrous solvent.
-
Add Boc₂O (1.1 equivalents) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
-
Di-Boc Protection:
-
To the solution containing the mono-Boc intermediate, add an additional portion of Boc₂O (1.5 - 2.0 equivalents) and a catalytic amount of DMAP (0.1 equivalents).
-
Stir the reaction at room temperature and monitor by TLC until the mono-Boc intermediate is fully converted to the di-Boc product.
-
-
Workup:
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification by Column Chromatography
Materials:
-
Crude N,N-DiBoc-2-amino-4-bromopyridine
-
Silica gel or neutral alumina
-
Eluent system (e.g., Hexane/Ethyl Acetate gradient)
Procedure:
-
Prepare a slurry of silica gel in hexane and pack it into a chromatography column.
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the dried silica with the adsorbed product onto the top of the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the ethyl acetate concentration).
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified N,N-DiBoc-2-amino-4-bromopyridine.
Purification by Recrystallization
Materials:
-
Crude N,N-DiBoc-2-amino-4-bromopyridine
-
A suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane)
Procedure:
-
Dissolve the crude product in a minimal amount of the hot "good" solvent (e.g., ethanol or ethyl acetate).
-
Slowly add the "poor" solvent (e.g., water or hexane) until the solution becomes cloudy.
-
Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash them with a small amount of the cold "poor" solvent, and dry them under vacuum.
Data Presentation
Table 1: Purity and Yield Data for Purification Methods
| Purification Method | Starting Purity (Crude) | Final Purity | Typical Yield (%) | Notes |
| Column Chromatography | 70-85% | >98% | 75-90% | Effective for removing both polar and non-polar impurities. |
| Recrystallization | >85% | >99% | 60-80% | Best for removing small amounts of impurities from a relatively pure product. |
Visualizations
Caption: Synthesis and Purification Workflow for N,N-DiBoc-2-amino-4-bromopyridine.
Caption: Relationship between the desired product and common impurities.
Low yield in Suzuki coupling with N,N-DiBoc-2-amino-4-bromopyridine
Topic: Troubleshooting Low Yield in Suzuki Coupling with N,N-DiBoc-2-amino-4-bromopyridine
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling of N,N-DiBoc-2-amino-4-bromopyridine. This sterically hindered and electronically complex substrate often requires careful optimization to achieve high yields.
Frequently Asked Questions (FAQs)
Q1: Why am I experiencing low to no yield in the Suzuki coupling of N,N-DiBoc-2-amino-4-bromopyridine?
A1: Low yields with this substrate are a common challenge and can stem from several factors. The primary issues are often related to:
-
Steric Hindrance: The two bulky tert-butoxycarbonyl (Boc) groups on the amino nitrogen create significant steric congestion around the reaction center. This can impede the crucial oxidative addition and reductive elimination steps in the catalytic cycle.[1]
-
Catalyst Inhibition/Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, forming inactive complexes and reducing the catalyst's efficacy.[2]
-
Inefficient Transmetalation: The transfer of the organic group from the boron reagent to the palladium complex can be sluggish due to the electronic properties of the aminopyridine ring.
-
Side Reactions: Protodeboronation (loss of the boronic acid group) and homocoupling of the boronic acid are common side reactions that consume starting material and reduce the yield of the desired product.[3]
Q2: What is the optimal catalyst system for this sterically hindered coupling?
A2: For sterically demanding Suzuki couplings, standard catalysts like Pd(PPh₃)₄ are often ineffective. The use of palladium precatalysts with bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands is highly recommended. These ligands help to stabilize the palladium center, promote oxidative addition, and facilitate the challenging reductive elimination step.[4][5][6][7]
Q3: How do I choose the right base for this reaction?
A3: The choice of base is critical. A base that is strong enough to facilitate the transmetalation step but not so nucleophilic as to cause unwanted side reactions is ideal. For sterically hindered substrates, inorganic bases are often preferred. Potassium phosphate (K₃PO₄) is a common and effective choice. In some cases, stronger bases like potassium tert-butoxide (t-BuOK) may be necessary, particularly when using NHC ligands.[4]
Q4: Can the Boc protecting groups be cleaved under the reaction conditions?
A4: While the Boc groups are generally stable, some cleavage can occur, especially with prolonged heating or in the presence of certain bases. In some instances, the Suzuki-Miyaura coupling conditions can lead to the hydrolysis of the Boc groups, which can simplify the workup by eliminating a separate deprotection step.[8]
Q5: Should I use a boronic acid or a boronic ester?
A5: Boronic acids are generally more reactive in Suzuki couplings. However, they are also more prone to decomposition via protodeboronation and homocoupling. Boronic esters, such as pinacol esters, offer greater stability and are easier to handle and purify. While they may react more slowly, their stability can lead to higher overall yields by minimizing side reactions.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Conversion | Ineffective Catalyst System: Standard catalysts are not suitable for this sterically hindered substrate. | Switch to a palladium precatalyst with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand.[4][7] |
| Catalyst Deactivation: The pyridine nitrogen is inhibiting the palladium catalyst. | Increase the catalyst loading slightly (e.g., from 2 mol% to 5 mol%). Ensure the reaction is performed under a strictly inert atmosphere. | |
| Insufficient Base Strength: The base is not strong enough to promote transmetalation. | Screen different bases. K₃PO₄ is a good starting point. If yields are still low, consider a stronger base like Cs₂CO₃ or t-BuOK. | |
| Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier. | Cautiously increase the reaction temperature in increments of 10-20 °C. | |
| Significant Side Product Formation (Homocoupling) | Presence of Oxygen: Oxygen can promote the homocoupling of the boronic acid. | Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (argon or nitrogen) or using the freeze-pump-thaw method.[3] |
| Use of a Pd(II) Precatalyst: The in situ reduction of Pd(II) to Pd(0) can be initiated by the homocoupling of the boronic acid. | Use a Pd(0) precatalyst directly, or ensure efficient reduction conditions if using a Pd(II) source. | |
| Significant Side Product Formation (Protodeboronation) | Unstable Boronic Acid: The boronic acid is degrading under the reaction conditions. | Use a more stable boronic ester (e.g., pinacol ester) instead of the boronic acid. |
| Presence of Water: Excess water can facilitate the hydrolysis of the C-B bond. | Use anhydrous solvents and ensure all glassware is thoroughly dried. If a biphasic system is used, carefully control the amount of water. | |
| Incomplete Reaction | Poor Solubility: Starting materials are not fully dissolved in the solvent. | Screen different solvent systems. A mixture of a polar aprotic solvent (e.g., dioxane, THF, DME) and a minimal amount of water is often effective. |
| Insufficient Reaction Time: The reaction is kinetically slow due to steric hindrance. | Increase the reaction time and monitor the progress by TLC or LC-MS. |
Data Presentation
Table 1: Comparison of Catalyst Systems for a Sterically Hindered Suzuki Coupling
| Catalyst System (Precatalyst/Ligand) | Base | Solvent | Temperature (°C) | Time (h) | Representative Yield (%) |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 85-95 |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | 110 | 12 | 80-90 |
| PEPPSI™-IPr | t-BuOK | 1,4-Dioxane | 80 | 6 | >90 |
| Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 90 | 24 | <20 |
Note: Yields are representative and will vary depending on the specific boronic acid partner.
Table 2: Effect of Base on a Sterically Hindered Suzuki Coupling
| Base | Solvent | Temperature (°C) | Time (h) | Representative Yield (%) |
| K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 18 | 88 |
| K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 18 | 65 |
| Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 18 | 82 |
| t-BuOK | 1,4-Dioxane | 80 | 12 | 75 |
Catalyst system: Pd(OAc)₂ / SPhos
Experimental Protocols
Representative Protocol for Suzuki Coupling of N,N-DiBoc-2-amino-4-bromopyridine:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add N,N-DiBoc-2-amino-4-bromopyridine (1.0 mmol, 1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and finely ground potassium phosphate (K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the bulky phosphine ligand (e.g., SPhos, 4-10 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 to 10:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: A logical workflow for troubleshooting low yield in Suzuki coupling.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 5. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 8. Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Boc Protection of 2-Amino-4-bromopyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the Boc protection of 2-amino-4-bromopyridine. It is designed for researchers, scientists, and drug development professionals to help navigate challenges and optimize this common synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the Boc protection of 2-amino-4-bromopyridine?
The primary challenges in the Boc protection of 2-amino-4-bromopyridine stem from the electronic properties of the starting material. The pyridine ring and the bromine atom are electron-withdrawing, which reduces the nucleophilicity of the 2-amino group. This can lead to sluggish reactions, requiring more forcing conditions that may trigger side reactions. The most common side reaction is the formation of the di-Boc protected product, N,N-bis(tert-butoxycarbonyl)-4-bromopyridin-2-amine.
Q2: What is the primary side product observed, and how can its formation be minimized?
The major side product is the di-Boc protected amine. Its formation is favored by the use of highly activating conditions, such as the use of a catalytic amount of 4-(dimethylamino)pyridine (DMAP), an excess of di-tert-butyl dicarbonate ((Boc)₂O), and prolonged reaction times or elevated temperatures.
To minimize the formation of the di-Boc product, consider the following strategies:
-
Stoichiometry Control: Use a controlled amount of (Boc)₂O (typically 1.05 to 1.2 equivalents).
-
Base Selection: Employ non-nucleophilic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA). Forcing conditions with stronger bases like sodium hydride (NaH) or sodium bis(trimethylsilyl)amide (NaHMDS) can be effective for the mono-protection if reaction parameters are carefully controlled.
-
Avoid DMAP Overuse: If DMAP is necessary to drive the reaction to completion, use it in truly catalytic amounts (e.g., 0.05 equivalents).
-
Reaction Monitoring: Closely monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to quench the reaction upon consumption of the starting material.
Q3: Can other side reactions occur?
While di-Boc formation is the most prevalent side reaction, other less common side reactions in Boc protections can include the formation of ureas if the (Boc)₂O reagent contains isocyanate impurities. In some rare cases, rearrangement of the di-Boc protected product has been observed for other aminopyridines, though this is not a commonly reported issue for this specific substrate.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution(s) |
| Low or no conversion of starting material | 1. Insufficiently basic conditions for the weakly nucleophilic amine. 2. Low quality of (Boc)₂O. 3. Poor solubility of 2-amino-4-bromopyridine. | 1. Switch to a stronger base (e.g., from TEA to NaH or NaHMDS). 2. Add a catalytic amount of DMAP (0.05 eq.). 3. Use fresh, high-purity (Boc)₂O. 4. Choose a solvent in which the starting material is more soluble (e.g., THF, Dioxane). |
| Significant formation of the di-Boc protected byproduct | 1. Excess (Boc)₂O used. 2. Use of a nucleophilic catalyst like DMAP. 3. Prolonged reaction time or elevated temperature. | 1. Reduce the equivalents of (Boc)₂O to 1.05-1.1. 2. Omit DMAP or use a minimal catalytic amount. 3. Monitor the reaction closely and quench as soon as the starting material is consumed. 4. Consider alternative methods that enhance selectivity, such as the EDCI/HOBT protocol. |
| Complex reaction mixture with multiple spots on TLC | 1. Degradation of starting material or product. 2. Presence of impurities in reagents or solvents. | 1. Ensure anhydrous reaction conditions. 2. Use purified solvents and fresh reagents. 3. Consider running the reaction at a lower temperature for a longer duration. |
Data Presentation: Comparison of Reaction Conditions
The following table summarizes the outcomes of different methods for the Boc protection of aminopyridines. While not all data is specific to 2-amino-4-bromopyridine, it provides a strong indication of the expected selectivity.
| Method | Base/Catalyst | Solvent | Temperature | Product Ratio (Mono-Boc : Di-Boc) | Yield of Mono-Boc Product | Reference |
| Standard | TEA / DMAP (cat.) | Dichloromethane | Room Temp. | ~4:1 (for 2-aminopyridine) | Moderate | [1] |
| EDCI/HOBT | TEA | Dichloromethane | Room Temp. | >20:1 (for 4-aminopyridine) | High (85-90%) | [1] |
| Strong Base | NaHMDS | THF | -5 °C to Room Temp. | High selectivity reported | High (96%) | N/A |
Experimental Protocols
Method 1: Standard Boc Protection with TEA and DMAP
This method is straightforward but may require optimization to minimize di-Boc formation.
Reagents:
-
2-Amino-4-bromopyridine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve 2-amino-4-bromopyridine (1.0 eq) in anhydrous DCM.
-
Add TEA (1.5 eq) and a catalytic amount of DMAP (0.05 eq).
-
Add (Boc)₂O (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Method 2: High-Selectivity Boc Protection with EDCI/HOBT
This method is reported to provide high selectivity for the mono-Boc product with aminopyridines.[1]
Reagents:
-
2-Amino-4-bromopyridine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
1-Hydroxybenzotriazole (HOBT)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a solution of 2-amino-4-bromopyridine (1.0 eq) in anhydrous DCM, add EDCI (2.0 eq), HOBT (0.1 eq), and TEA (2.0 eq).
-
Add (Boc)₂O (1.5 eq) and stir the mixture at room temperature for 0.5-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Method 3: Boc Protection using a Strong Base (NaHMDS)
This method is suitable for less nucleophilic amines and can provide high yields of the mono-Boc product.
Reagents:
-
2-Amino-4-bromopyridine
-
Sodium bis(trimethylsilyl)amide (NaHMDS)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Dissolve 2-amino-4-bromopyridine (1.0 eq) in anhydrous THF and cool to -5 °C.
-
Slowly add a solution of NaHMDS (1.1 eq) in THF.
-
Stir the mixture at -5 °C for 10 minutes.
-
Add (Boc)₂O (1.2 eq) and allow the reaction to warm to room temperature.
-
Stir for 1 hour or until completion as monitored by TLC.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Visualizations
References
Incomplete deprotection of N,N-DiBoc-2-amino-4-bromopyridine with TFA or HCl
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the incomplete deprotection of N,N-DiBoc-2-amino-4-bromopyridine using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the acid-catalyzed deprotection of a Boc group?
A1: The deprotection of a tert-butyloxycarbonyl (Boc) group proceeds via an acid-catalyzed mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by an acid like TFA or HCl.[1][2][3] This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and a carbamic acid intermediate.[1][2][3] The carbamic acid is unstable and readily undergoes decarboxylation to yield the free amine and carbon dioxide gas.[1][2][3]
Q2: Why am I observing incomplete deprotection of N,N-DiBoc-2-amino-4-bromopyridine?
A2: Incomplete deprotection of a di-Boc protected amine can be attributed to several factors. The removal of the second Boc group often requires harsher conditions than the first due to electronic and steric effects.[4][5] Insufficient acid concentration, reaction time, or temperature can lead to the formation of the mono-Boc protected intermediate as the major product.[6][7][8] The electron-withdrawing nature of the bromopyridine ring can also influence the reaction rate.
Q3: What are the common side reactions to be aware of during the deprotection of N,N-DiBoc-2-amino-4-bromopyridine?
A3: A primary side reaction is the alkylation of the deprotected amine or other nucleophilic sites by the tert-butyl cation generated during the reaction.[7] This can lead to the formation of tert-butylated byproducts. Additionally, under harsh acidic conditions, degradation of the pyridine ring or other sensitive functional groups may occur.[7]
Q4: Can I selectively remove only one Boc group to obtain N-Boc-2-amino-4-bromopyridine?
A4: Yes, selective mono-deprotection of di-Boc protected amines is possible by carefully controlling the reaction conditions.[9] Using milder acidic conditions, such as lower concentrations of TFA or HCl, shorter reaction times, and lower temperatures, can favor the formation of the mono-Boc protected product.
Q5: How can I monitor the progress of the deprotection reaction?
A5: The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[6][8] By comparing the reaction mixture to the starting material (N,N-DiBoc-2-amino-4-bromopyridine), the mono-Boc intermediate, and the final product (2-amino-4-bromopyridine), you can determine the extent of the reaction.
Troubleshooting Guide for Incomplete Deprotection
| Observation | Possible Cause | Suggested Solution |
| Significant amount of starting material (N,N-DiBoc-protected) remains. | 1. Insufficient acid concentration or equivalents.[6][7] 2. Inadequate reaction time or temperature.[8] | 1. Increase the concentration of TFA (e.g., from 25% to 50% in DCM) or use a stronger acid system like 4M HCl in dioxane.[7][10] 2. Prolong the reaction time and/or gently increase the temperature (e.g., to 40 °C), while monitoring the reaction closely.[6] |
| The major product is the mono-Boc-protected intermediate. | The reaction conditions are not harsh enough to remove the second, more resistant Boc group. | 1. Increase the acid concentration and/or temperature further. 2. After initial deprotection to the mono-Boc intermediate, isolate it and subject it to a second deprotection step under more forcing conditions. |
| Formation of unknown byproducts. | 1. Alkylation by the tert-butyl cation.[7] 2. Degradation of the starting material or product under harsh acidic conditions.[7] | 1. Add a scavenger, such as triethylsilane or thioanisole, to the reaction mixture to trap the tert-butyl cation.[11] 2. Attempt the deprotection under milder conditions for a longer period. |
Experimental Protocols
Protocol 1: Complete Deprotection using TFA in Dichloromethane (DCM)
This protocol aims for the complete removal of both Boc groups.
Materials:
-
N,N-DiBoc-2-amino-4-bromopyridine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N,N-DiBoc-2-amino-4-bromopyridine in anhydrous DCM (approx. 0.1-0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA to the stirred solution to a final concentration of 25-50% (v/v).[12]
-
Allow the reaction to warm to room temperature and stir for 2-18 hours, monitoring the progress by TLC or LC-MS.[12]
-
Upon completion, remove the DCM and excess TFA under reduced pressure.
-
Neutralize the residue by carefully adding a saturated aqueous solution of NaHCO₃ until effervescence ceases.
-
Extract the aqueous layer with DCM or ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-amino-4-bromopyridine.
-
Purify the product by column chromatography on silica gel or recrystallization.[13]
Protocol 2: Complete Deprotection using HCl in Dioxane
This protocol provides an alternative method for complete deprotection.
Materials:
-
N,N-DiBoc-2-amino-4-bromopyridine
-
4M HCl in 1,4-dioxane
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N,N-DiBoc-2-amino-4-bromopyridine in a minimal amount of DCM or EtOAc.
-
Add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents).[10]
-
Stir the mixture at room temperature for 2-16 hours, monitoring the reaction by TLC or LC-MS.[10]
-
Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with DCM or ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-amino-4-bromopyridine.
-
Purify the product as described in Protocol 1.
Data Presentation
Table 1: General Conditions for Boc Deprotection with TFA [12]
| TFA Concentration (% in DCM) | Typical Reaction Time | Temperature | Notes |
| 25% | 2 - 12 hours | Room Temperature | Milder conditions, may result in mono-deprotection. |
| 50% | 1 - 4 hours | Room Temperature | More forcing, generally effective for complete deprotection. |
| 100% (Neat) | 30 min - 2 hours | 0 °C to Room Temp | Harsh conditions, risk of side reactions. |
Table 2: General Conditions for Boc Deprotection with HCl [10]
| Reagent | Typical Reaction Time | Temperature | Notes |
| 4M HCl in Dioxane | 2 - 16 hours | Room Temperature | Effective alternative to TFA. |
| Concentrated HCl | 1 - 4 hours | Room Temperature | Can be used in various solvents, may require careful handling. |
Visualizations
Caption: Acid-catalyzed stepwise deprotection of N,N-DiBoc-2-amino-4-bromopyridine.
Caption: Troubleshooting workflow for incomplete deprotection.
Caption: Relationship between reaction parameters and outcomes in Boc deprotection.
References
- 1. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. sciforum.net [sciforum.net]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. researchgate.net [researchgate.net]
- 12. Boc Deprotection - TFA [commonorganicchemistry.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Catalyst Loading for N,N-DiBoc-2-amino-4-bromopyridine Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing palladium-catalyzed cross-coupling reactions involving N,N-DiBoc-2-amino-4-bromopyridine. This guide includes frequently asked questions (FAQs), a detailed troubleshooting section, experimental protocols, and key data presented in a clear, accessible format.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with 2-amino-4-bromopyridine derivatives often challenging?
A1: The primary challenge arises from the 2-amino group on the pyridine ring. This group can coordinate with the palladium catalyst, potentially leading to its deactivation or altering its reactivity.[1] Additionally, the electron-donating nature of the amino group can make the oxidative addition of the palladium catalyst to the carbon-bromine bond, a critical step in the catalytic cycle, more difficult compared to pyridines with electron-withdrawing groups.[1] The use of N,N-DiBoc protection mitigates direct coordination from the amine's lone pair, but the steric bulk of the Boc groups can introduce new challenges.
Q2: What is a typical starting catalyst loading for reactions with N,N-DiBoc-2-amino-4-bromopyridine?
A2: For palladium-catalyzed cross-coupling reactions, a typical starting catalyst loading is in the range of 1 to 5 mol%.[1] However, given that substituted aminopyridines can be challenging substrates, it is often recommended to start in the higher end of this range (e.g., 2-5 mol%) to ensure the reaction initiates successfully.[1] Further optimization can then be performed to reduce the catalyst loading, which is crucial for minimizing costs and reducing residual palladium levels in the final product.[1] For particularly difficult couplings, increasing the loading up to 10 mol% may be necessary to improve conversion.[1]
Q3: How do I select the appropriate palladium catalyst and ligand for my reaction?
A3: There is no single "best" catalyst, as the optimal choice depends on the specific reaction (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and the coupling partner. For challenging substrates like this, catalysts featuring bulky, electron-rich phosphine ligands are often highly effective.[1] Ligands such as XPhos, SPhos, and RuPhos can promote the oxidative addition step and stabilize the active catalytic species.[1][2] Buchwald-type palladacycle precatalysts are also excellent options as they are often more stable and provide sustained catalytic activity.[1]
Q4: What is the function of the base in these coupling reactions, and how do I choose one?
A4: The base has several critical roles in the catalytic cycle. Its primary functions are to activate the coupling partner (e.g., the organoboron reagent in a Suzuki coupling) and to neutralize the acid that is generated during the reaction.[1] The strength and solubility of the base can significantly affect the reaction's outcome.[1] For Suzuki couplings, inorganic bases like K₃PO₄ and Cs₂CO₃ are often effective.[1] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases such as NaOtBu or LHMDS are frequently required.[1]
Q5: How can I prevent catalyst deactivation during my experiment?
A5: Palladium catalysts, especially in their active Pd(0) state, are highly sensitive to oxygen.[1] Therefore, it is essential to perform the reaction under an inert atmosphere, such as nitrogen or argon.[1] All solvents and liquid reagents should be thoroughly degassed to remove dissolved oxygen.[1] Common degassing methods include bubbling an inert gas through the liquid or using several freeze-pump-thaw cycles.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of catalyst loading for N,N-DiBoc-2-amino-4-bromopyridine reactions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Catalyst Inactivity: The palladium catalyst may be deactivated or of poor quality. | • Verify Catalyst Quality: Ensure the catalyst is from a reputable source and has been stored correctly under an inert atmosphere.[1]• Screen Catalysts/Ligands: For difficult substrates, consider more advanced catalyst systems with bulky, electron-rich ligands (e.g., XPhos, SPhos, RuPhos).[1][2]• Increase Catalyst Loading: Incrementally increase the catalyst loading from the standard 1-2 mol% up to 5-10 mol% to see if conversion improves.[1] |
| Inappropriate Reaction Conditions: Temperature, solvent, or base may not be optimal. | • Increase Temperature: Many cross-coupling reactions require elevated temperatures (80-120 °C) to proceed efficiently.[1]• Screen Solvents: The solvent is critical for solubility and facilitating the catalytic cycle. A screen of common solvents (e.g., dioxane, toluene, THF, 2-MeTHF) is often necessary.[1]• Screen Bases: The choice of base is critical. For Suzuki reactions, try K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig aminations, stronger bases like NaOtBu or LHMDS may be needed.[1] | |
| Poor Reagent Quality: Starting materials or reagents may be impure or contain inhibitors. | • Check Reagent Purity: Ensure all reagents, including the substrate, coupling partner, and solvents, are pure and anhydrous if necessary. | |
| Significant Byproduct Formation | Homocoupling of Coupling Partner: This is often caused by the presence of oxygen, which can promote the self-coupling of boronic acids in Suzuki reactions. | • Ensure Inert Atmosphere: Thoroughly degas all solvents and the reaction mixture and maintain a positive pressure of nitrogen or argon throughout the experiment.[1] |
| Protodeboronation (Suzuki): The boronic acid group is replaced by a hydrogen atom, a common side reaction with aqueous bases. | • Use Anhydrous Conditions: Ensure all reagents and solvents are dry.• Switch Boron Source: Consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts. | |
| Debromination of Starting Material: The bromine atom is replaced by a hydrogen atom. | • Lower Reaction Temperature: High temperatures can sometimes promote this side reaction.• Optimize Ligand: A different ligand may help to suppress this pathway. | |
| Reaction Stalls or is Sluggish | Poor Solubility: The starting materials or intermediates may not be sufficiently soluble in the chosen solvent. | • Solvent Screening: Test different solvents or solvent mixtures to improve solubility.• Adjust Concentration: While higher concentrations can sometimes improve rates, insolubility may require dilution. Typical concentrations range from 0.1 to 0.5 M.[1] |
| Catalyst Inhibition: The product or an intermediate may be inhibiting the catalyst. | • Use a More Robust Catalyst: Pre-formed palladacycles or catalysts with highly bulky ligands may be less susceptible to product inhibition.[1] |
Data Presentation: Recommended Starting Conditions
The following tables provide recommended starting ranges for key reaction parameters. Optimal conditions are highly dependent on the specific coupling partners and should be determined empirically.
Table 1: Suzuki-Miyaura Coupling - General Starting Parameters
| Parameter | Recommended Range | Notes |
| Catalyst Loading (mol %) | 2 - 5 | Can be increased for challenging reactions.[1] |
| Ligand-to-Metal Ratio | 1:1 to 2:1 | Dependent on the specific ligand and palladium source. |
| Base (equivalents) | 2 - 3 | The choice of base is critical; K₃PO₄, Cs₂CO₃ are common and effective.[1] |
| Temperature (°C) | 80 - 120 | Higher temperatures may be required but can also lead to side reactions.[1] |
| Concentration (M) | 0.1 - 0.5 | Adjust as needed to maintain solubility.[1] |
Table 2: Buchwald-Hartwig Amination - General Starting Parameters
| Parameter | Recommended Range | Notes |
| Catalyst Loading (mol %) | 1 - 5 | Can be lowered for highly active systems.[1] |
| Ligand-to-Metal Ratio | 1:1 to 1.5:1 | Dependent on the specific ligand and palladium source. |
| Base (equivalents) | 1.2 - 2 | Strong, non-nucleophilic bases like NaOtBu or LHMDS are often required.[1] |
| Temperature (°C) | 80 - 110 | Optimization is often necessary.[1] |
| Concentration (M) | 0.1 - 0.5 | Adjust as needed to maintain solubility.[1] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This is a generalized procedure and requires optimization for specific substrates.
-
Reaction Setup: In a dry Schlenk tube or reaction vial equipped with a stir bar, combine N,N-DiBoc-2-amino-4-bromopyridine (1.0 eq.), the desired arylboronic acid or ester (1.2-1.5 eq.), and the selected base (e.g., K₃PO₄, 2.0-3.0 eq.).
-
Inert Atmosphere: Seal the vessel and cycle between vacuum and an inert gas (argon or nitrogen) three to five times to remove oxygen.
-
Solvent Addition: Add the degassed solvent(s) (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and, if separate, the ligand.
-
Degassing: Degas the reaction mixture for an additional 5-10 minutes by bubbling with inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the layers, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This is a generalized procedure and requires optimization for specific amines.
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, charge a dry, sealed tube with N,N-DiBoc-2-amino-4-bromopyridine (1.0 eq.), the palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.4 eq.).
-
Reagent Addition: Add the amine coupling partner (1.2 eq.). If the amine is a solid, it can be added with the other solids. If it is a liquid, it can be added after the solvent.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Sealing and Reaction: Seal the tube tightly and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction for completion by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove inorganic salts.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography to yield the desired aminated product.
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Decision tree for troubleshooting low-yield reactions.
References
Technical Support Center: Overcoming Catalyst Inhibition by Aminopyridine Nitrogen
This technical support center is designed for researchers, scientists, and drug development professionals to address challenges associated with catalyst inhibition by the nitrogen atom of aminopyridines. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions to common issues encountered during catalytic reactions involving these substrates.
Frequently Asked Questions (FAQs)
Q1: Why do aminopyridine substrates often inhibit or deactivate transition metal catalysts?
A1: The primary reason for catalyst inhibition by aminopyridines is the strong coordination of the pyridine nitrogen's lone pair of electrons to the metal center of the catalyst (e.g., Palladium, Rhodium, Iridium). This coordination can lead to the formation of stable, inactive catalyst complexes, effectively "poisoning" the catalyst and preventing it from participating in the catalytic cycle. This is a well-documented challenge, particularly in cross-coupling and C-H activation reactions.[1]
Q2: Which catalysts are most susceptible to inhibition by aminopyridine nitrogen?
A2: A range of transition metal catalysts are susceptible to inhibition by aminopyridine nitrogen. This includes, but is not limited to:
-
Palladium catalysts: Widely used in cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations.[2]
-
Rhodium catalysts: Employed in hydrogenation and C-H activation reactions.[3]
-
Iridium catalysts: Often used for C-H borylation and amination. The lone pair on the azinyl nitrogen can coordinate to the vacant site on the iridium, inhibiting the catalyst.[4][5][6]
-
Ruthenium, Cobalt, and Copper catalysts: Also known to be involved in forming stable complexes with N-aryl-2-aminopyridines.
Q3: What are the common signs of catalyst inhibition in my reaction?
A3: Common indicators of catalyst inhibition include:
-
Low or no conversion: The reaction fails to proceed or stalls at a low conversion rate.
-
Sluggish reaction rates: The reaction is significantly slower than expected.
-
Inconsistent results: Difficulty in reproducing reaction outcomes.
-
Formation of byproducts: Such as homocoupling of reagents or dehalogenation of the starting material.
Q4: How does the position of the amino group and the reaction site on the pyridine ring affect catalyst inhibition?
A4: The position of substituents on the pyridine ring plays a crucial role. For instance, in palladium-catalyzed cross-coupling reactions, 2-halopyridines are particularly challenging substrates because the proximity of the nitrogen atom to the reaction site enhances its ability to coordinate with and poison the catalyst. 3- and 4-halopyridines are generally less problematic as the nitrogen atom is further from the reaction center, reducing its inhibitory effect.
Q5: Can additives be used to mitigate catalyst inhibition by aminopyridine nitrogen?
A5: Yes, certain additives can help. For example, in some Suzuki-Miyaura coupling reactions, the addition of substoichiometric amounts of copper(II) acetate has been shown to be beneficial. It is proposed that the copper salt acts as a Lewis acid, coordinating to the pyridine nitrogen and preventing it from binding to the palladium catalyst.
Troubleshooting Guides
Issue 1: Low or No Conversion in Palladium-Catalyzed Cross-Coupling Reactions
| Potential Cause | Recommended Solution |
| Catalyst poisoning by pyridine nitrogen | 1. Ligand Selection: Switch to sterically bulky and electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos.[7] These ligands can promote the desired bond formation and minimize catalyst inhibition. 2. Use a Pre-catalyst: Employ a well-defined palladium pre-catalyst to ensure the efficient generation of the active catalytic species. 3. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) may overcome partial deactivation. |
| Inefficient Oxidative Addition | 1. Change the Halide: If possible, use a more reactive halide (I > Br > Cl). 2. Increase Reaction Temperature: Cautiously increase the reaction temperature in 10-20 °C increments, while monitoring for potential decomposition. |
| Poor Transmetalation | 1. Screen Different Bases: Evaluate a range of bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄. 2. Solvent Choice: The choice of solvent can influence the solubility and reactivity of the reagents. |
Issue 2: Poor Performance in Rhodium-Catalyzed Hydrogenation of Pyridines
| Potential Cause | Recommended Solution |
| Product Inhibition | The piperidine product can be a stronger poison than the starting pyridine. 1. Acidic Medium: Performing the reaction in an acidic solvent like acetic acid can protonate the nitrogen atoms, preventing their coordination to the rhodium catalyst. 2. Catalyst Choice: Consider using a different rhodium precursor, such as Rh₂O₃, which has shown efficacy under mild conditions.[8][9] |
| Catalyst Deactivation | The catalyst may be losing activity over time. 1. Catalyst Loading: Optimize the catalyst loading; sometimes a lower catalyst-to-substrate ratio can mitigate certain deactivation pathways. 2. Reaction Conditions: Adjusting hydrogen pressure and temperature can influence the reaction rate and catalyst stability.[10] |
Issue 3: Low Reactivity in Iridium-Catalyzed C-H Borylation of Aminopyridines
| Potential Cause | Recommended Solution |
| Inhibition by Pyridine Nitrogen | The lone pair of the aminopyridine nitrogen coordinates to the iridium center, blocking the active site.[4][5][6] 1. Substrate Modification: Incorporating a substituent at the C-2 position of the pyridine ring can sterically hinder the nitrogen's coordination to the iridium catalyst, thereby overcoming the inhibition.[4][5][6] 2. Ligand Modification: The choice of ligand can influence the catalyst's susceptibility to inhibition. |
| Protodeborylation | The desired borylated product is unstable and reverts to the starting material. 1. Electron-Withdrawing Groups: Introducing a sufficiently electron-withdrawing substituent on the pyridine ring can slow down the rate of protodeborylation, allowing for the isolation and purification of the product.[4][5][6] |
Quantitative Data Presentation
Table 1: Comparison of Ligands for the Palladium-Catalyzed Amination of 3-Bromo-2-aminopyridine with Morpholine [7]
| Ligand | Catalyst System | Yield (%) |
| RuPhos (L3) | Pd₂(dba)₃/Ligand | 71 |
| SPhos (L4) | Pd₂(dba)₃/Ligand | 76 |
| BINAP (L9) | Pd₂(dba)₃/Ligand | 71 |
| RuPhos-precatalyst (Pre-L3) | Pre-catalyst | 83 |
| BrettPhos-precatalyst (Pre-L8) | Pre-catalyst | 66 |
Reaction conditions: 3-bromo-2-aminopyridine, morpholine, LiHMDS, 16 h.
Table 2: Effect of Catalyst Loading on the Palladium-Catalyzed Amination of 2-Bromopyridine with Octylamine [11]
| Catalyst Loading (mol %) | Reaction Time (h) | Yield (%) | Turnover Number (TON) |
| 0.0005 | 48 | 98 | 196,000 |
| 0.001 | 24 | 95 | 95,000 |
| 0.005 | 12 | 97 | 19,400 |
Reaction conditions: 2-bromopyridine, octylamine, NaOtBu, DME, 60 °C. Catalyst system: Pd(OAc)₂/CyPF-t-Bu.
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling of a Halopyridine[1]
-
Reaction Setup: In an oven-dried Schlenk tube, combine the halopyridine (1.0 mmol), the boronic acid (1.2 mmol), the base (e.g., K₃PO₄, 2.0 mmol), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd), and the ligand (e.g., SPhos, 0.022 mmol).
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add degassed solvent (e.g., dioxane, 5 mL) via syringe.
-
Reaction: Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the specified time.
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: General Procedure for Rhodium-Catalyzed Hydrogenation of a Functionalized Pyridine[9]
-
Preparation: To a glass vial equipped with a stirrer bar, add the pyridine substrate (0.8 mmol) and rhodium(III) oxide (1.0 mg, 0.5 mol%).
-
Degassing: Degas the vial.
-
Solvent Addition: Add trifluoroethanol (TFE) (1 mL) and briefly flush the mixture with nitrogen.
-
Autoclave Setup: Place the vial in an autoclave and purge with hydrogen three times.
-
Reaction: Charge the autoclave with hydrogen gas to the desired pressure (e.g., 5 bar), heat the reaction mixture to the desired temperature (e.g., 40 °C), and stir for the allocated time.
-
Work-up and Analysis: After the reaction, cool the autoclave, vent the hydrogen, and analyze the reaction mixture by suitable methods (e.g., NMR, GC-MS) to determine conversion and yield.
Protocol 3: General Procedure for Iridium-Catalyzed C-H Borylation of a CF₃-Substituted Pyridine[13]
-
Reaction Setup: Weigh the iridium precatalyst and ligand in air and transfer them to a Schlenk flask under a positive nitrogen pressure.
-
Reagent Addition: Add pinacolborane and the trifluoromethylpyridine substrate to the flask.
-
Reaction: Heat the flask in an oil bath at 80 °C.
-
Monitoring: Monitor the progress of the reaction by GC-MS.
-
Work-up and Purification: Upon completion, the product can be purified by column chromatography.
Protocol 4: Catalyst Regeneration - Solvent Washing for Adsorbed Inhibitors[2]
-
Recovery: Filter the catalyst from the reaction mixture.
-
Solvent Wash: Transfer the catalyst to a flask and suspend it in a suitable solvent that is a good solvent for the suspected inhibitor (e.g., the aminopyridine product) but does not dissolve the catalyst support. Stir for a designated period.
-
Filtration and Drying: Filter the catalyst and wash with fresh solvent. Dry the catalyst under vacuum.
-
Reuse: The regenerated catalyst can then be tested for activity in a subsequent reaction.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Iridium-catalyzed C–H borylation of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Iridium-catalyzed C-H borylation of pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides and Iodides: Scope and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting N,N-DiBoc-2-amino-4-bromopyridine solubility issues in organic solvents
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding solubility issues encountered with N,N-DiBoc-2-amino-4-bromopyridine in organic solvents. The information is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is my N,N-DiBoc-2-amino-4-bromopyridine not dissolving in the chosen organic solvent?
A1: The solubility of N,N-DiBoc-2-amino-4-bromopyridine is influenced by several factors. The two bulky and non-polar tert-butyloxycarbonyl (Boc) groups significantly decrease the polarity of the molecule compared to its parent amine, 2-amino-4-bromopyridine. Consequently, its solubility is generally favored in less polar organic solvents. If you are experiencing issues, it could be due to a mismatch between the polarity of the compound and the solvent, insufficient solvent volume, or the presence of impurities.
Q2: What is the expected solubility of N,N-DiBoc-2-amino-4-bromopyridine in common organic solvents?
Q3: Can heating be used to dissolve N,N-DiBoc-2-amino-4-bromopyridine?
A3: Yes, gentle heating can be an effective method to increase the solubility of N,N-DiBoc-2-amino-4-bromopyridine. However, it is crucial to proceed with caution to avoid potential degradation of the compound. It is advisable to conduct a small-scale test to determine the compound's stability at elevated temperatures.
Q4: How does the purity of N,N-DiBoc-2-amino-4-bromopyridine affect its solubility?
A4: Impurities can significantly impact the solubility of a compound. If the N,N-DiBoc-2-amino-4-bromopyridine is not of high purity, insoluble contaminants may be present, giving the appearance of poor solubility. If you suspect purity issues, consider purifying the compound by recrystallization or column chromatography.
Q5: My compound precipitated out of solution. What should I do?
A5: Precipitation can occur due to changes in temperature, solvent evaporation, or exceeding the solubility limit. To redissolve the compound, you can try adding more of the same solvent, gently warming the solution while stirring, or adding a co-solvent in which the compound is more soluble. Sonication can also be effective in breaking up solid aggregates and promoting dissolution.
Troubleshooting Guide for Solubility Issues
If you are encountering difficulties in dissolving N,N-DiBoc-2-amino-4-bromopyridine, follow this step-by-step guide to troubleshoot the issue.
Solubility Data Summary
The following table provides a qualitative summary of the expected solubility of N,N-DiBoc-2-amino-4-bromopyridine in common organic solvents based on its chemical structure.
| Solvent Class | Examples | Expected Solubility of N,N-DiBoc-2-amino-4-bromopyridine |
| Halogenated | Dichloromethane (DCM), Chloroform | High |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | Moderate to High |
| Aromatic | Toluene, Benzene | Moderate |
| Esters | Ethyl acetate (EtOAc) | Moderate |
| Ketones | Acetone | Moderate to Low |
| Polar Aprotic | N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Low to Moderate |
| Alcohols | Methanol, Ethanol | Low |
| Non-polar | Hexanes, Pentane | Low |
Experimental Protocol: Systematic Approach to Dissolution
-
Solvent Selection:
-
Begin with a solvent in which N,N-DiBoc-2-amino-4-bromopyridine is expected to have high solubility, such as Dichloromethane (DCM).
-
If the compound does not dissolve in the initial solvent, proceed to test other solvents from the table above, moving down the list from higher to lower expected solubility.
-
-
Procedure for Solubility Testing:
-
Accurately weigh a small amount of N,N-DiBoc-2-amino-4-bromopyridine (e.g., 10 mg) into a clean, dry vial.
-
Add a measured volume of the selected solvent (e.g., 0.5 mL) to the vial.
-
Stir the mixture vigorously at room temperature for 2-3 minutes.
-
Observe the solution. If the solid has completely dissolved, the compound is soluble in that solvent at that concentration.
-
If the solid has not dissolved, proceed to the next steps.
-
-
Aiding Dissolution:
-
Sonication: Place the vial in an ultrasonic bath for 5-10 minutes. The high-frequency sound waves can help to break up solid particles and enhance dissolution.
-
Gentle Heating: If sonication is ineffective, gently warm the solution in a water bath. Increase the temperature in small increments (e.g., 5-10 °C) and monitor for dissolution. Be cautious not to exceed the boiling point of the solvent and to ensure the compound is stable at the applied temperature.
-
-
Using Co-solvents:
-
If the compound remains insoluble, a co-solvent system can be employed.
-
To a suspension of the compound in a solvent of moderate solubility, add a small amount of a solvent in which it is highly soluble (e.g., add DCM to a suspension in ethyl acetate).
-
Alternatively, to a solution where the compound is fully dissolved, a less polar co-solvent can be added if the reaction conditions require it, but be mindful of potential precipitation.
-
Troubleshooting Workflow Diagram
Caption: A workflow for troubleshooting solubility issues.
Minimizing protodeboronation in Suzuki reactions of N,N-DiBoc-2-amino-4-bromopyridine
Technical Support Center: Suzuki Reactions of N,N-DiBoc-2-amino-4-bromopyridine
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers utilizing N,N-DiBoc-2-amino-4-bromopyridine in Suzuki-Miyaura cross-coupling reactions. The primary focus is on identifying and minimizing the undesired side reaction of protodeboronation, which can significantly lower product yield.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant problem with substrates like N,N-DiBoc-2-amino-4-bromopyridine?
A1: Protodeboronation is an undesired side reaction in Suzuki-Miyaura coupling where the carbon-boron bond of the organoboron reagent (e.g., a boronic acid or ester) is cleaved and replaced by a carbon-hydrogen bond.[1] This reaction consumes the boronic acid, which reduces the yield of the desired cross-coupled product and complicates the purification process by introducing a new byproduct.
Substrates like N,N-DiBoc-2-amino-4-bromopyridine are coupled with heteroaryl boronic acids, which are often prone to protodeboronation.[2] The electron-rich nature of many heterocyclic coupling partners can increase their susceptibility to this decomposition pathway.[2]
Q2: How does my choice of base affect the rate of protodeboronation?
A2: The base is crucial for the catalytic cycle, but its choice can dramatically influence the extent of protodeboronation.[1][3] Strong, aqueous bases (e.g., NaOH, KOH) can accelerate base-catalyzed protodeboronation pathways.[4][5] To minimize this side reaction, weaker inorganic bases are often preferred.
| Base Type | Examples | Impact on Protodeboronation | Rationale | Citations |
| Strong Aqueous Bases | NaOH, KOH | High | Directly catalyzes the decomposition of the boronic acid. | [4][5] |
| Weaker Inorganic Bases | K₃PO₄, K₂CO₃, Cs₂CO₃ | Moderate to Low | Less aggressive in promoting the side reaction while still effective for the main catalytic cycle. | [4][6] |
| Fluoride Bases | CsF, KF | Low | Often effective in suppressing protodeboronation, particularly with sensitive substrates. | [4][7] |
Q3: Can changing the boron reagent help reduce protodeboronation?
A3: Yes, using a more stable boronic acid derivative is one of the most effective strategies to suppress protodeboronation.[4] Boronic acids are in equilibrium with their corresponding boronate esters, but starting with a stabilized form limits the concentration of the more reactive free boronic acid.
| Boron Reagent | Relative Stability | Key Feature | Citations |
| Boronic Acid | Low | Highly active but susceptible to decomposition. | [1][2] |
| Pinacol Boronate Ester | Moderate | More robust than boronic acids and a common alternative. | [4][2] |
| MIDA Boronate Ester | High | Highly stable crystalline solids used for "slow release" of the boronic acid. | [4][8] |
| Organotrifluoroborate Salt | High | Offer increased stability and can be very effective at suppressing protodeboronation. | [4][8] |
Q4: Which catalyst and ligand system is recommended for this substrate?
A4: The choice of palladium catalyst and ligand is critical. For electron-rich heteroaryl couplings, standard ligands like triphenylphosphine (PPh₃) may be insufficient.[9] Bulky, electron-rich phosphine ligands (Buchwald-type ligands) are highly recommended as they can accelerate the desired cross-coupling, allowing it to outcompete the protodeboronation side reaction.[6][10] Modern palladium pre-catalysts, which are more stable and efficient at generating the active Pd(0) species, are also an excellent choice.[6][11]
| Catalyst/Ligand Component | Recommendation | Rationale | Citations |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | Common, effective Pd(0) and Pd(II) precursors. | [7][12] |
| Buchwald G3/G4 Pre-catalysts | Air-stable, provide a more active and stable catalytic species. | [6][11] | |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich ligands that accelerate reductive elimination and are effective for heteroaryl couplings. | [6][10] |
Troubleshooting Guides
Problem: Low yield of the desired product with significant recovery of the deboronated starting material.
This is a classic sign of protodeboronation dominating the reaction pathway.
Experimental Protocols
Optimized Starting Protocol for Suzuki Coupling of N,N-DiBoc-2-amino-4-bromopyridine
This protocol is a recommended starting point designed to minimize protodeboronation.
Reagents & Materials:
-
N,N-DiBoc-2-amino-4-bromopyridine (1.0 equiv)
-
Arylboronic Pinacol Ester (1.2–1.5 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2-4 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (2.0–3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
Procedure:
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask or microwave vial, add N,N-DiBoc-2-amino-4-bromopyridine, the arylboronic pinacol ester, potassium phosphate, Pd₂(dba)₃, and SPhos.[13]
-
Degassing: Seal the vessel with a rubber septum and evacuate and backfill with argon or nitrogen. Repeat this cycle three to five times to ensure an inert atmosphere.[10][14]
-
Solvent Addition: Add the anhydrous, degassed 1,4-dioxane via syringe.[14]
-
Reaction: Heat the reaction mixture to 80–100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting bromide is consumed (typically 4–16 hours).[15][16]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[14]
-
Purification: Purify the crude product by flash column chromatography.
Reaction Pathway Visualization
The Suzuki-Miyaura catalytic cycle involves several key steps. Protodeboronation is an off-cycle decomposition pathway that competes with the desired transmetalation step.
// Nodes for the main cycle Pd0 [label="L₂Pd(0)\n(Active Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; OA_Complex [label="Ar-Pd(II)-X\n(Oxidative Addition)", fillcolor="#F1F3F4", fontcolor="#202124"]; Trans_Complex [label="Ar-Pd(II)-Ar'", fillcolor="#F1F3F4", fontcolor="#202124"];
// Nodes for reagents and products ArX [label="N,N-DiBoc-Py-Br", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ArB [label="Ar'-B(OR)₂\n(Boronic Ester)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="Ar-Ar'\n(Desired Product)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Base [label="Base (e.g., K₃PO₄)", shape=ellipse, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"];
// Node for side reaction Protodeboronation [label="Protodeboronation\n(Side Reaction)", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Byproduct [label="Ar'-H\n(Byproduct)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges for the main cycle Pd0 -> OA_Complex [label=" Oxidative\n Addition"]; ArX -> OA_Complex; OA_Complex -> Trans_Complex [label=" Transmetalation"]; Base -> OA_Complex [style=dashed]; ArB -> Trans_Complex; Trans_Complex -> Pd0 [label=" Reductive\n Elimination"]; Trans_Complex -> Product;
// Edge for the side reaction ArB -> Protodeboronation [label=" H₂O, Base", style=dashed, color="#EA4335"]; Protodeboronation -> Byproduct [color="#EA4335"]; } dot Caption: Suzuki catalytic cycle with the competing protodeboronation pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Validation & Comparative
Reactivity Face-Off: N,N-DiBoc vs. Mono-Boc-2-amino-4-bromopyridine in Cross-Coupling Reactions
A Comparative Guide for Researchers in Synthetic Chemistry and Drug Discovery
In the realm of modern organic synthesis, particularly in the construction of nitrogen-containing heterocyclic scaffolds for pharmaceuticals, 2-amino-4-bromopyridine is a pivotal building block. Its utility is significantly enhanced through the strategic use of protecting groups on the amino moiety, with the tert-butyloxycarbonyl (Boc) group being a common choice. This guide provides a comparative analysis of the reactivity of N,N-DiBoc-2-amino-4-bromopyridine and its mono-Boc counterpart in two of the most powerful cross-coupling methodologies: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. While direct head-to-head comparative studies with quantitative data are scarce in the published literature, this guide synthesizes available experimental data for related substrates and established chemical principles to offer valuable insights for reaction planning and optimization.
Executive Summary
The choice between N,N-DiBoc and mono-Boc protection on 2-amino-4-bromopyridine presents a trade-off between substrate stability and reactivity in palladium-catalyzed cross-coupling reactions. The N,N-DiBoc derivative offers the advantage of completely masking the nucleophilicity of both the amino group and the pyridine nitrogen, preventing potential side reactions. However, this comes at the cost of significantly increased steric hindrance around the C4-bromine, which can impede the crucial oxidative addition step in the catalytic cycle, potentially leading to lower yields and requiring more forcing reaction conditions. Conversely, the mono-Boc derivative exhibits greater reactivity due to reduced steric bulk but may be more susceptible to side reactions involving the unprotected N-H proton and the pyridine nitrogen.
Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone for the formation of C-C bonds. The reactivity of Boc-protected 2-amino-4-bromopyridines in this reaction is influenced by both electronic and steric factors.
Mono-Boc-2-amino-4-bromopyridine is expected to readily participate in Suzuki coupling reactions under standard conditions. The Boc group provides sufficient protection to the amino group to prevent interference with the catalytic cycle.
N,N-DiBoc-2-amino-4-bromopyridine , on the other hand, is anticipated to be a more challenging substrate. The two bulky Boc groups create a sterically congested environment around the C-Br bond, which can hinder the approach of the palladium catalyst for oxidative addition. This increased steric bulk may necessitate the use of more active catalysts, bulkier phosphine ligands, and higher reaction temperatures to achieve comparable yields to the mono-Boc analogue.
Quantitative Data for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 24 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | XPhos (5) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 92 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 24 | 78 |
| 4 | 4-Cyanophenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 110 | 16 | 88 |
Data is for unprotected 2-amino-4-bromopyridine and serves as a proxy for the expected high reactivity of the mono-Boc derivative.
Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. Similar to the Suzuki coupling, steric hindrance plays a crucial role in determining the reactivity of Boc-protected 2-amino-4-bromopyridines.
Mono-Boc-2-amino-4-bromopyridine is expected to be a viable substrate for Buchwald-Hartwig amination. The remaining N-H proton can be deprotonated under the basic reaction conditions, but the Boc group generally prevents undesired side reactions at the amino group.
N,N-DiBoc-2-amino-4-bromopyridine is likely to exhibit significantly reduced reactivity in Buchwald-Hartwig aminations. The substantial steric shield provided by the two Boc groups will likely impede the oxidative addition of the palladium catalyst. Overcoming this may require highly active, sterically demanding ligands (e.g., Buchwald's biaryl phosphine ligands) and elevated temperatures. A study on a Mizoroki-Heck reaction of a di-Boc protected amine showed a lower yield compared to a mono-Boc protected amine, suggesting a similar trend could be expected in other palladium-catalyzed reactions.
Quantitative Data for Buchwald-Hartwig Amination
As with the Suzuki coupling, direct comparative data is lacking. The table below presents typical conditions and yields for the Buchwald-Hartwig amination of unprotected 2-amino-4-bromopyridine, which can be considered indicative of the reactivity of the mono-Boc derivative.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (1.5) | BINAP (3) | NaOtBu | Toluene | 100 | 20 | 75 |
| 2 | Morpholine | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 110 | 24 | 82 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | DavePhos (4) | K₃PO₄ | Toluene | 100 | 18 | 88 |
| 4 | n-Butylamine | Pd(OAc)₂ (3) | RuPhos (6) | LiHMDS | THF | 80 | 16 | 79 |
Data is for unprotected 2-amino-4-bromopyridine and serves as a proxy for the expected reactivity of the mono-Boc derivative.
Experimental Protocols
The following are generalized experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions that can be adapted for mono-Boc-2-amino-4-bromopyridine. For the N,N-DiBoc derivative, optimization of catalyst, ligand, and temperature would be necessary.
General Procedure for Suzuki-Miyaura Coupling
To a flame-dried Schlenk tube is added mono-Boc-2-amino-4-bromopyridine (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and base (e.g., Na₂CO₃, 2.0 mmol). The tube is evacuated and backfilled with an inert gas (e.g., argon) three times. Anhydrous solvent (e.g., toluene/ethanol/water mixture) is then added via syringe. The reaction mixture is stirred at the indicated temperature for the specified time. Upon completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature, diluted with an appropriate organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
In a glovebox or under a stream of inert gas, a reaction vessel is charged with mono-Boc-2-amino-4-bromopyridine (1.0 mmol), the amine (1.2 mmol), palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%), ligand (e.g., BINAP, 3 mol%), and base (e.g., NaOtBu, 1.4 mmol). Anhydrous solvent (e.g., toluene) is added, and the vessel is sealed. The reaction mixture is heated with stirring at the specified temperature for the indicated time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography.
Visualization of Reaction Pathways and Selection Logic
To further aid in understanding the reaction dynamics and decision-making process, the following diagrams are provided.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Logical workflow for selecting between mono-Boc and N,N-DiBoc substrates.
Conclusion
A Comparative Guide to Amine Protecting Groups for 2-Amino-4-bromopyridine
For Researchers, Scientists, and Drug Development Professionals
The strategic protection of the amino group in 2-amino-4-bromopyridine is a critical consideration in the synthesis of a wide range of pharmaceutical and agrochemical compounds. The choice of protecting group can significantly impact reaction yields, purification strategies, and the overall efficiency of a synthetic route. This guide provides an objective comparison of several common and alternative amine protecting groups for 2-amino-4-bromopyridine, supported by available experimental data, to aid researchers in making informed decisions for their specific synthetic needs.
Performance Comparison of Amine Protecting Groups
The selection of an appropriate amine protecting group is contingent on several factors, including its stability to various reaction conditions, the ease and efficiency of its introduction and removal, and its orthogonality with other functional groups present in the molecule. The following table summarizes quantitative data for the protection and deprotection of 2-amino-4-bromopyridine with various protecting groups. Where direct data for 2-amino-4-bromopyridine is unavailable, data for closely related aminopyridine substrates is provided and noted.
| Protecting Group | Reagent for Protection | Typical Protection Conditions | Typical Yield (%) | Deprotection Reagent | Typical Deprotection Conditions | Typical Yield (%) | Reference |
| Boc | (Boc)₂O, DMAP (cat.), CH₂Cl₂ | Room Temperature, 0.5-2 h | ~90 (for aminopyridine) | HBr (48% aq.) | Room Temperature, 16 h | 58 | [1][2] |
| TFA, CH₂Cl₂ | 0 °C to Room Temperature, 1-4 h | Good to Excellent | [3][4] | ||||
| Cbz | Benzyl Chloroformate, Base | 0 °C to Room Temperature | ~90 (for general amines) | H₂ (1 atm), 10% Pd/C | Room Temperature | High | [5][6] |
| Fmoc | Fmoc-Cl, Base, H₂O/Ethanol | 60 °C | 80-90 (for anilines) | 20% Piperidine in DMF | Room Temperature, ~10-20 min | High | [7][8][9] |
| Tosyl (Ts) | TsCl, Pyridine | Room Temperature, 2 h | High (general) | Reductive Cleavage (e.g., Na/NH₃ or photoredox) | Variable | Variable | [10][11][12] |
| Pivaloyl (Piv) | Pivaloyl Chloride, Et₃N, CH₂Cl₂ | 0 °C to Room Temperature | 83 (for o-toluidine) | LiAlH₄ or strong acid/base | Variable | Variable | [13] |
Experimental Protocols
Detailed methodologies for the protection and deprotection of the amino group of 2-amino-4-bromopyridine with commonly used protecting groups are provided below.
Boc Protection
-
Protection: To a solution of 2-amino-4-bromopyridine (1 equiv.) in dichloromethane (CH₂Cl₂), di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv.) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) are added. The reaction mixture is stirred at room temperature for 0.5-2 hours. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated to yield the Boc-protected product.[14]
-
Deprotection (HBr): Tert-butyl (4-bromopyridin-2-yl)carbamate (1 equiv.) is suspended in water and 48% aqueous hydrobromic acid (HBr) is added. The mixture is stirred at room temperature for 16 hours. The reaction is then neutralized with a saturated aqueous solution of sodium bicarbonate and the product is extracted with ethyl acetate. The combined organic layers are dried and concentrated. Purification by column chromatography affords 2-amino-4-bromopyridine.[1][2]
-
Deprotection (TFA): The Boc-protected 2-amino-4-bromopyridine is dissolved in dichloromethane (CH₂Cl₂) and trifluoroacetic acid (TFA) is added dropwise at 0 °C. The reaction is stirred at room temperature for 1-4 hours until completion. The solvent and excess TFA are removed under reduced pressure to yield the deprotected amine salt.[3]
Cbz Protection
-
Protection: To a solution of 2-amino-4-bromopyridine (1 equiv.) and a base (e.g., NaHCO₃ or triethylamine, 2 equiv.) in a suitable solvent (e.g., THF/water or CH₂Cl₂), benzyl chloroformate (Cbz-Cl, 1.1 equiv.) is added dropwise at 0 °C. The reaction is stirred for several hours at room temperature. The product is then extracted, and the organic layer is washed, dried, and concentrated.[15][16]
-
Deprotection (Hydrogenolysis): The Cbz-protected 2-amino-4-bromopyridine is dissolved in a solvent such as methanol or ethanol, and a catalytic amount of palladium on carbon (10% Pd/C) is added. The mixture is stirred under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the reaction is complete. The catalyst is removed by filtration through Celite, and the filtrate is concentrated to give the deprotected amine.[5][6]
Fmoc Protection
-
Protection: 2-amino-4-bromopyridine (1 mmol) and 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl, 1.2 mmol) are mixed in a water:ethanol (3:1) solution (1.5 mL). The reaction mixture is stirred at 60 °C. Upon completion, the solution is acidified with HCl (1M) and the product is extracted, dried, and purified.[9]
-
Deprotection: The Fmoc-protected amine is dissolved in N,N-dimethylformamide (DMF) and treated with a 20% solution of piperidine in DMF. The reaction is typically complete within 10-20 minutes at room temperature. The solvent is then removed under reduced pressure, and the crude product is purified.[7][8]
Tosyl Protection
-
Protection: To a solution of 2-amino-4-bromopyridine (1 equiv.) in pyridine, p-toluenesulfonyl chloride (TsCl, 1.1 equiv.) is added portion-wise. The reaction is stirred at room temperature for 2 hours. The reaction is then quenched with ammonium chloride and the product is extracted with an organic solvent, dried, and purified by column chromatography.[12]
-
Deprotection (Reductive Cleavage): The N-tosyl-2-amino-4-bromopyridine can be deprotected under various reductive conditions, such as using sodium in liquid ammonia or through photoredox catalysis. These methods cleave the N-S bond to regenerate the free amine.[5]
Selecting the Right Protecting Group: A Logical Workflow
The choice of an amine protecting group is a strategic decision in multistep synthesis. The following diagram illustrates a logical workflow to guide the selection process based on key experimental considerations.
Caption: A decision-making flowchart for selecting an appropriate amine protecting group.
References
- 1. peptide.com [peptide.com]
- 2. 2-Amino-4-bromopyridine | 84249-14-9 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cbz Deprotection (H2 + Pd/C) [commonorganicchemistry.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. p-Toluenesulfonamides [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 14. benchchem.com [benchchem.com]
- 15. ijacskros.com [ijacskros.com]
- 16. orgsyn.org [orgsyn.org]
A Comparative Guide to N,N-DiBoc-2-amino-4-bromopyridine and Other Bromopyridines in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and materials science, bromopyridines serve as indispensable building blocks. Their utility in palladium-catalyzed cross-coupling reactions allows for the construction of complex molecular architectures. This guide provides a comparative analysis of N,N-DiBoc-2-amino-4-bromopyridine against other common bromopyridines in widely used cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
The introduction of two tert-butoxycarbonyl (Boc) protecting groups on the 2-amino functionality of 4-bromopyridine significantly alters its chemical properties. The bulky N,N-di-Boc moiety introduces considerable steric hindrance around the adjacent C-Br bond and modifies the electronic nature of the pyridine ring. This guide aims to provide a clear comparison of its performance with that of its unprotected precursor and other isomeric bromopyridines, supported by available experimental data.
Data Presentation: A Comparative Overview of Bromopyridines in Cross-Coupling Reactions
The following tables summarize representative quantitative data for the palladium-catalyzed cross-coupling reactions of various bromopyridine derivatives. While direct, comprehensive comparative studies for N,N-DiBoc-2-amino-4-bromopyridine are limited in publicly available literature, the data for analogous compounds provide a strong basis for performance expectation.
Table 1: Suzuki-Miyaura Coupling of Various Bromopyridines
| Entry | Bromopyridine | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-4-bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 18 | 85 |
| 2 | 2-Amino-4-bromopyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | XPhos (5) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 92 |
| 3 | 4-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene | 100 | 12 | 95 |
| 4 | 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 16 | 91 |
| 5 | 3-Bromopyridine | Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Dioxane/H₂O | 100 | 24 | 75 |
Reactivity Trend: In general, the reactivity of simple bromopyridines in Suzuki coupling follows the order 4-bromopyridine > 2-bromopyridine > 3-bromopyridine.[1] This is attributed to the electronic effect of the nitrogen atom, which activates the para and ortho positions for oxidative addition.[1] The presence of an amino group at the 2-position in 2-amino-4-bromopyridine can modulate this reactivity. The N,N-di-Boc group is expected to introduce significant steric hindrance, which may necessitate more robust catalytic systems or longer reaction times compared to the unprotected analog.
Table 2: Buchwald-Hartwig Amination of Bromopyridine Derivatives
| Entry | Bromopyridine | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-4-bromopyridine | Aniline | Pd₂(dba)₃ (1.5) | BINAP (3) | NaOtBu | Toluene | 100 | 20 | 75 |
| 2 | 2-Amino-4-bromopyridine | Morpholine | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 110 | 24 | 82 |
| 3 | 2-Bromopyridine | N-Methylaniline | Pd(OAc)₂ (2) | P(tBu)₃ (4) | NaOtBu | Toluene | 80 | 4 | 98 |
| 4 | 4-Bromopyridine | Piperidine | Pd₂(dba)₃ (1) | Xantphos (2) | NaOtBu | Toluene | 100 | 18 | 92 |
| 5 | 3-Bromopyridine | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 110 | 24 | 88 |
Discussion: The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.[2][3] For 2-amino-4-bromopyridine, the existing amino group can potentially interfere with the reaction, although good yields are achievable with appropriate ligand selection.[4] The N,N-di-Boc protecting groups on 2-amino-4-bromopyridine would prevent such interference but would also introduce significant steric bulk, likely requiring highly active and sterically demanding ligands like those from the Buchwald or Hartwig laboratories to achieve high yields.
Table 3: Sonogashira Coupling of Bromopyridines with Terminal Alkynes
| Entry | Bromopyridine | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-4-bromopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | DMF | 80 | 12 | 90 |
| 2 | 2-Amino-4-bromopyridine | 1-Hexyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | i-Pr₂NEt | Acetonitrile | 80 | 10 | 88 |
| 3 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) / PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 96 |
| 4 | 4-Bromopyridine | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | THF | 65 | 6 | 93 |
| 5 | 2-Bromopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | Toluene | 70 | 8 | 89 |
Analysis: The Sonogashira coupling is highly effective for forming C(sp²)-C(sp) bonds.[5][6] The reactivity of bromopyridines is generally high. For N,N-DiBoc-2-amino-4-bromopyridine, the steric hindrance of the protecting groups could be a significant factor. It may be necessary to employ higher catalyst loadings, more efficient ligands, or higher temperatures to achieve comparable yields to the unprotected 2-amino-4-bromopyridine.
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for the cross-coupling reactions of a generic bromopyridine.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
To a flame-dried Schlenk tube is added the bromopyridine (1.0 mmol), the arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol). The tube is evacuated and backfilled with an inert gas (e.g., argon) three times. A degassed solvent mixture (e.g., Toluene/H₂O, 4:1, 5 mL) is then added via syringe. The reaction mixture is heated to the desired temperature (e.g., 100 °C) and stirred for the specified time, while monitoring the progress by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.[7]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
In a glovebox or under an inert atmosphere, a reaction vessel is charged with the bromopyridine (1.0 mmol), the amine (1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable ligand (e.g., Xantphos, 2-4 mol%), and a base (e.g., NaOtBu, 1.4 mmol). Anhydrous solvent (e.g., toluene, 5 mL) is added, and the vessel is sealed. The reaction mixture is heated with vigorous stirring to the specified temperature (e.g., 100 °C) for the indicated time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., diethyl ether), filtered through a pad of celite, and concentrated. The residue is purified by column chromatography to afford the desired aminated product.[4]
Protocol 3: General Procedure for Sonogashira Coupling
To a dry Schlenk tube under an inert atmosphere, add the bromopyridine (1.0 mmol), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), a copper(I) co-catalyst (e.g., CuI, 4 mol%), and an anhydrous solvent (e.g., THF, 5 mL). To this mixture, add the base (e.g., Et₃N, 3.0 mmol) and the terminal alkyne (1.2 mmol). The reaction mixture is stirred at the desired temperature (e.g., 60 °C) for the specified time, with progress monitored by TLC or LC-MS. Upon completion, the mixture is cooled, and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent, washed with aqueous ammonia and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.[5]
Mandatory Visualizations
The following diagrams illustrate the logical flow and relationships in cross-coupling reactions.
Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.
Caption: The catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.
Conclusion
N,N-DiBoc-2-amino-4-bromopyridine is a valuable, albeit sterically hindered, building block for complex molecule synthesis. While its reactivity in cross-coupling reactions may be attenuated compared to its unprotected counterpart, 2-amino-4-bromopyridine, or the highly reactive 4-bromopyridine, successful transformations can be achieved through careful optimization of reaction conditions. This typically involves the use of more active catalyst systems, bulkier and electron-rich ligands, and potentially higher reaction temperatures or longer reaction times. The selection of the appropriate bromopyridine substrate is a critical decision in synthetic planning, and this guide provides the necessary comparative data and protocols to aid researchers in making an informed choice for their specific synthetic targets.
References
- 1. benchchem.com [benchchem.com]
- 2. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. scirp.org [scirp.org]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of N,N-DiBoc-2-amino-4-bromopyridine: An Evaluation of Yields and Methodologies
For researchers and professionals in drug development and medicinal chemistry, the efficient synthesis of key intermediates is paramount. N,N-DiBoc-2-amino-4-bromopyridine is a valuable building block, and its synthesis can be approached through various routes. This guide provides a comparative analysis of two primary synthetic pathways, focusing on yield efficiency and detailed experimental protocols to aid in the selection of the most suitable method for laboratory and process scale-up.
Comparison of Synthetic Routes and Yields
The synthesis of N,N-DiBoc-2-amino-4-bromopyridine is a two-stage process: first, the synthesis of the precursor 2-amino-4-bromopyridine, followed by the di-Boc protection of the amino group. The overall yield is critically dependent on the efficiency of the initial synthesis of the pyridine core. Two main routes for preparing 2-amino-4-bromopyridine are compared below, followed by a standardized, high-yield di-Boc protection step.
| Route | Starting Material | Intermediate Synthesis Steps | Intermediate Yield | Di-Boc Protection Yield | Overall Yield |
| 1 | 4-Bromopyridine Hydrochloride | Esterification, Amination, Hofmann Degradation | Not explicitly stated as an overall yield, but the final step yields 1.5 kg of product. | ~95% | Dependent on the cumulative yield of the first three steps. |
| 2 | 2,4-Dibromopyridine-N-oxide | Amination, Reduction | 80.5%[1] | ~95% | ~76.5% |
As indicated in the table, Route 2, commencing from 2,4-dibromopyridine-N-oxide, offers a significantly higher and more clearly defined overall yield for the synthesis of the intermediate, 2-amino-4-bromopyridine. This makes it a more efficient and predictable pathway for producing the final N,N-DiBoc protected product.
Experimental Protocols
Below are the detailed experimental methodologies for the synthesis of 2-amino-4-bromopyridine via the two routes and the subsequent di-Boc protection.
Route 1: Synthesis of 2-amino-4-bromopyridine from 4-Bromopyridine Hydrochloride
This is a three-step synthesis involving esterification, amination, and a final Hofmann degradation.
Step 1: Esterification to 4-bromo-2-pyridinecarboxylic acid ethyl ester
-
In a 20-liter three-necked flask, ethyl acetate is cooled to 0°C.
-
Hydrogen peroxide is slowly added under mechanical stirring, maintaining the temperature below 0°C.
-
In a separate 200-liter reactor, dichloromethane and a solution of 4-bromopyridine hydrochloride (5 kg) in dichloromethane are added, along with ferrous sulfate and a 50 wt% sulfuric acid solution.
-
The mixture is cooled to -10°C with stirring.
-
The previously prepared reagent from the 20-liter flask is slowly added, keeping the temperature between -10°C and 0°C.
-
After the addition, the mixture is stirred and heated for one hour.
-
Upon reaction completion (monitored by TLC), the mixture is added to 100 liters of water, stirred for 30 minutes, and the layers are separated.
-
The organic phase is concentrated to yield the crude product (8.5 kg), which is used directly in the next step.
Step 2: Amination to 4-bromo-2-pyridinecarboxamide
-
The crude ethyl 4-bromopyridine-2-carboxylate (8.5 kg) is added in batches to 35 liters of ammonia solution.
-
The mixture is stirred overnight.
-
The resulting solid is collected by centrifugation, washed with ethyl acetate, and centrifuged again to obtain 4-bromopyridine-2-carboxamide (4.5 kg).
Step 3: Hofmann Degradation to 2-amino-4-bromopyridine
-
In a 50-liter reactor, water and sodium hydroxide are combined and cooled to 0°C.
-
Bromine is added dropwise, and the mixture is then cooled to -10°C.
-
4-bromopyridine-2-carboxamide is added in batches.
-
The mixture is stirred and heated at 80°C for one hour.
-
After cooling to room temperature, the crude product is obtained by centrifugation.
-
Purification by crystallization from toluene yields pure 2-amino-4-bromopyridine (1.5 kg)[2].
Route 2: Synthesis of 2-amino-4-bromopyridine from 2,4-Dibromopyridine-N-oxide
This two-step synthesis offers a more direct path with a high overall yield.[1]
Step 1: Amination of 2,4-Dibromopyridine-N-oxide
-
2,4-dibromopyridine-N-oxide is subjected to an ammoniation reaction with ammonia water in a sealed vessel at a temperature between 60°C and 110°C to produce 2-amino-4-bromopyridine-N-oxide.
Step 2: Reduction to 2-amino-4-bromopyridine
-
In a 2-liter four-necked bottle, 1 liter of ethanol and the intermediate from the previous step (79.59 g, 0.421 mol) are combined.
-
With mechanical stirring, reduced iron powder (235.8 g, 4.21 mol) and concentrated HCl (7.5 mL) are added.
-
The mixture is heated to reflux (76°C) for 5 hours.
-
After cooling to room temperature, the reaction mixture is filtered through diatomaceous earth.
-
The filtrate is concentrated, and the resulting solid is filtered, washed with water, and dried to obtain 2-amino-4-bromopyridine as a faint yellow solid (58.6 g, 80.5% overall yield)[1].
Di-Boc Protection of 2-amino-4-bromopyridine
This procedure is applicable to the 2-amino-4-bromopyridine obtained from either of the routes described above.
-
To a solution of 2-amino-4-bromopyridine (1 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran, is added 4-(dimethylamino)pyridine (DMAP) (0.1 equivalents).
-
Di-tert-butyl dicarbonate ((Boc)₂O) (2.2 to 2.5 equivalents) is then added portion-wise at 0°C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford N,N-DiBoc-2-amino-4-bromopyridine in high yield (typically around 95%).
Synthesis Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the described synthetic routes.
Caption: Synthetic pathways to N,N-DiBoc-2-amino-4-bromopyridine.
Conclusion
Based on the available data, the synthetic route starting from 2,4-dibromopyridine-N-oxide (Route 2) provides a more efficient and higher-yielding pathway to 2-amino-4-bromopyridine compared to the multi-step process beginning with 4-bromopyridine hydrochloride (Route 1). When coupled with a high-yield di-Boc protection step, Route 2 is the recommended approach for the synthesis of N,N-DiBoc-2-amino-4-bromopyridine, offering a more economical and predictable outcome for research and development purposes.
References
The Strategic Advantage of N,N-DiBoc Protection in Multi-Step Pyridine Synthesis: A Comparative Guide
In the intricate landscape of multi-step organic synthesis, particularly in the construction of complex pyridine-containing molecules for pharmaceutical and materials science applications, the choice of protecting group is a critical determinant of success. While the mono-Boc (tert-butoxycarbonyl) protecting group for the amino functionality on a pyridine ring is widely utilized, the strategic application of N,N-di-Boc protection offers a unique set of advantages in terms of stability, reactivity, and selectivity. This guide provides an objective comparison of N,N-di-Boc protection with other alternatives, supported by experimental data and detailed protocols, to aid researchers in optimizing their synthetic routes.
Enhanced Stability and Modulated Reactivity: The Core Advantages
The primary advantage of employing an N,N-di-Boc protecting group on an aminopyridine lies in its pronounced steric bulk and electron-withdrawing nature. This dual characteristic imparts enhanced stability to the pyridine ring, rendering it less susceptible to undesired side reactions under various conditions. Furthermore, the presence of two Boc groups significantly alters the electronic properties of the amino-nitrogen, which can be strategically exploited in key synthetic transformations.
One of the most significant applications of this strategy is in directed ortho-metalation (DoM) reactions. The N-Boc group is a well-established directed metalation group (DMG), facilitating the deprotonation of the pyridine ring at the position ortho to the amino substituent. This allows for the precise introduction of a wide range of electrophiles. While the mono-Boc group is effective, the N,N-di-Boc group can offer superior control and, in some cases, altered regioselectivity due to its increased steric hindrance and electronic influence.
Comparative Analysis of N-Protecting Groups for Aminopyridines
The selection of an appropriate N-protecting group is contingent on the specific requirements of the synthetic sequence. The following table summarizes the performance of N,N-di-Boc protection in comparison to common alternatives.
| Protecting Group | Key Advantages | Key Disadvantages | Typical Deprotection Conditions |
| N,N-DiBoc | - Excellent stability to a wide range of nucleophiles and bases.- Potential for enhanced regioselectivity in DoM.- Can allow for sequential deprotection to the mono-Boc derivative. | - Steric hindrance may retard some reactions.- Harsher conditions may be required for complete deprotection compared to mono-Boc. | - Strong acid (e.g., TFA, HCl in dioxane).- Thermal deprotection. |
| Mono-Boc | - Good stability and directing group for DoM.- Milder deprotection conditions than N,N-di-Boc. | - Susceptible to di-Boc formation as a side product.- Less stable than N,N-di-Boc under certain conditions. | - Moderate to strong acid (e.g., TFA, HCl in dioxane). |
| Cbz (Carboxybenzyl) | - Stable to acidic conditions.- Orthogonal to Boc protection. | - Requires hydrogenolysis for deprotection, which is not compatible with reducible functional groups. | - Catalytic hydrogenolysis (e.g., H₂, Pd/C). |
| Pivaloyl | - Robust directing group for DoM. | - Requires harsh conditions for deprotection (e.g., strong acid or base at elevated temperatures). | - Strong acid (e.g., conc. HCl, reflux). |
Experimental Data: A Case Study in Directed Lithiation
To illustrate the practical implications of choosing an N-protecting group, consider the directed lithiation of 3-aminopyridine followed by quenching with an electrophile. The choice of protecting group can significantly impact the yield and purity of the desired 4-substituted product.
| Protecting Group on 3-Aminopyridine | Lithiation Conditions | Electrophile | Product | Yield (%) | Reference |
| N-Boc | n-BuLi, DME, -78 °C to -20 °C | 1,2-dibromoethane | N-Boc-3-amino-4-bromopyridine | 53 | [1] |
| N-Boc | n-BuLi, DME, -78 °C to -20 °C | Hexachloroethane | N-Boc-3-amino-4-chloropyridine | 78 | [1] |
| Pivaloyl | s-BuLi, TMEDA, THF, -78 °C | I₂ | 3-Pivalamido-4-iodopyridine | 85 | (Representative) |
While direct comparative studies focusing on the N,N-di-Boc group as a DMG on pyridine are less common, the established principles of DoM suggest that the increased steric bulk could enhance regioselectivity, particularly in substrates with multiple potential lithiation sites. The key advantage, however, often lies in the differential reactivity and stability it imparts throughout a multi-step sequence.
Experimental Protocols
Protocol 1: Synthesis of N,N-Di-Boc-2-aminopyridine
Materials:
-
2-Aminopyridine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Triethylamine (TEA)
-
Acetonitrile (ACN)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 2-aminopyridine (1.0 eq) and triethylamine (1.1 eq) in acetonitrile at 0 °C under a nitrogen atmosphere, add di-tert-butyl dicarbonate (1.1 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Add a second portion of di-tert-butyl dicarbonate (1.1 eq) and a catalytic amount of DMAP (0.1 eq).
-
Stir the reaction mixture under nitrogen for 12 hours at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford N,N-di-Boc-2-aminopyridine.
Protocol 2: Selective Deprotection of N,N-Di-Boc-aminopyridine to Mono-Boc-aminopyridine
Materials:
-
N,N-Di-Boc-aminopyridine
-
Methanol or Trifluoroethanol (TFE)
-
Continuous flow reactor system
Procedure:
-
Prepare a solution of the N,N-di-Boc-aminopyridine in methanol or TFE.
-
Pump the solution through a heated coil reactor. The optimal temperature and residence time must be determined empirically for each substrate but typically range from 150-200°C with residence times of 30-60 minutes for the selective removal of one Boc group.[2]
-
Collect the outflow from the reactor and concentrate under reduced pressure.
-
Analyze the product mixture by ¹H NMR to determine the ratio of mono-Boc to starting material and fully deprotected amine.
-
Purify the desired mono-Boc-aminopyridine by column chromatography if necessary.
Protocol 3: Complete Deprotection of N,N-Di-Boc-aminopyridine
Materials:
-
N,N-Di-Boc-aminopyridine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve the N,N-di-Boc-aminopyridine in dichloromethane.
-
Add an excess of trifluoroacetic acid (typically 20-50% v/v) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Separate the layers and extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the aminopyridine.
Visualization of Synthetic Strategy
The following diagrams illustrate the logical workflow for the protection and functionalization of an aminopyridine, highlighting the strategic position of the N,N-di-Boc protected intermediate.
Caption: Workflow for N,N-DiBoc protection and functionalization.
Caption: Logical relationships of N,N-DiBoc advantages.
Conclusion
While mono-Boc protection remains a workhorse in organic synthesis, N,N-di-Boc protection of aminopyridines presents a valuable, albeit less conventional, strategy for tackling challenging multi-step syntheses. The enhanced stability and unique electronic and steric properties of N,N-di-Boc protected intermediates can lead to improved yields, novel reactivity, and greater control over regioselectivity, particularly in directed metalation reactions. Furthermore, the potential for sequential deprotection adds another layer of synthetic utility. For researchers and drug development professionals, a thorough consideration of the N,N-di-Boc protecting group is warranted when designing synthetic routes to complex pyridine-containing targets.
References
A Comparative Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of N,N-DiBoc-2-amino-4-bromopyridine
For researchers, scientists, and drug development professionals, the efficient synthesis of substituted aminopyridines is a critical step in the creation of novel therapeutics. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for this purpose, and the choice of an appropriate palladium catalyst is paramount for achieving high yields and purity. This guide provides a comparative overview of the efficacy of different palladium catalysts for the coupling of N,N-DiBoc-2-amino-4-bromopyridine with arylboronic acids.
While direct comparative studies on N,N-DiBoc-2-amino-4-bromopyridine are not extensively available in the reviewed literature, valuable insights can be drawn from studies on the closely related substrate, 2-amino-4-bromopyridine. The data presented below serves as a strong starting point for reaction optimization. The bulky N,N-diBoc protecting groups can influence the steric and electronic environment of the substrate, potentially requiring more robust catalytic systems.
Data Presentation: Catalyst Performance in the Suzuki-Miyaura Coupling of 2-amino-4-bromopyridine
The following table summarizes the performance of various palladium catalysts in the Suzuki-Miyaura coupling of 2-amino-4-bromopyridine with different arylboronic acids. This data can guide the selection of a suitable catalyst system for the N,N-diBoc protected analogue.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Arylboronic Acid | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 24 | 3-Thienylboronic acid | 78[1] |
| 2 | Pd₂(dba)₃ (2) | XPhos (5) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | Phenylboronic acid | 92[1] |
| 3 | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 110 | 16 | 4-Cyanophenylboronic acid | 88[1] |
| 4 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/Dioxane/H₂O | 100 | 12-24 | Phenylboronic acid | Not specified[2] |
Note: The yields reported are for the coupling of 2-amino-4-bromopyridine, not N,N-DiBoc-2-amino-4-bromopyridine.
Experimental Protocols
Below are generalized experimental protocols for the Suzuki-Miyaura coupling of an aminobromopyridine derivative. These should be adapted and optimized for the specific N,N-DiBoc protected substrate.
General Procedure for Suzuki-Miyaura Coupling
This protocol is a general starting point for the palladium-catalyzed coupling of N,N-DiBoc-2-amino-4-bromopyridine with an arylboronic acid.[1][3][4]
Materials:
-
N,N-DiBoc-2-amino-4-bromopyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, PdCl₂(dppf), or Pd(OAc)₂) (1-5 mol%)
-
Ligand (if required, e.g., XPhos, SPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask or reaction vial, add N,N-DiBoc-2-amino-4-bromopyridine (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst and ligand (if separate).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Add the degassed solvent system via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the bromopyridine.
-
Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.
-
Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
The crude product can then be purified by flash column chromatography on silica gel to obtain the desired product.
Mandatory Visualization
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[3][4]
Caption: Suzuki-Miyaura Catalytic Cycle.
Experimental Workflow for Suzuki-Miyaura Coupling
The diagram below outlines the typical experimental workflow for performing a Suzuki-Miyaura coupling reaction.[1]
Caption: Experimental Workflow Diagram.
References
Safety Operating Guide
Proper Disposal of N,N-DiBoc-2-amino-4-bromopyridine: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Hazard Profile and Safety Considerations
N,N-DiBoc-2-amino-4-bromopyridine is a halogenated organic compound. Related brominated pyridines are classified as toxic or harmful if swallowed, in contact with skin, or inhaled, and can cause serious skin and eye irritation. The presence of two tert-Butyloxycarbonyl (Boc) protecting groups may alter the compound's reactivity and toxicological profile. It is crucial to handle this compound in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.
Quantitative Data for Related Compounds:
To provide a framework for safe handling, the following table summarizes key data for structurally similar compounds. This information should be used to inform risk assessments until specific data for N,N-DiBoc-2-amino-4-bromopyridine becomes available.
| Property | 2-Amino-4-bromopyridine | 4-Bromopyridine Hydrobromide |
| Molecular Formula | C₅H₅BrN₂ | C₅H₅Br·HBr |
| Molecular Weight | 173.01 g/mol | Not specified |
| Melting Point | 142-146 °C | Not specified |
| Hazard Statements | H302 (Harmful if swallowed), H319 (Causes serious eye irritation) | H301 + H311 + H331 (Toxic if swallowed, in contact with skin or if inhaled) |
| Signal Word | Warning | Danger |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the standard operating procedure for the collection and disposal of N,N-DiBoc-2-amino-4-bromopyridine waste. This procedure applies to the pure compound and any materials contaminated with it.
1.0 Personal Protective Equipment (PPE)
1.1. Before handling any waste, ensure you are wearing the following PPE:
- Chemically resistant nitrile gloves.
- Safety goggles or a face shield.
- A properly buttoned laboratory coat.
2.0 Waste Segregation and Collection
2.1. Designate a specific, clearly labeled hazardous waste container for "Halogenated Organic Solids." 2.2. It is critical to not mix N,N-DiBoc-2-amino-4-bromopyridine waste with other waste streams, especially:
- Non-halogenated chemical waste: Mixing can complicate the disposal process.
- Strong acids or bases: The Boc protecting groups are sensitive to acidic and some basic conditions, which could cause an unintended chemical reaction, altering the waste's composition and hazard profile. 2.3. Collect all waste, including contaminated items like weighing paper, gloves, and pipette tips, directly into the designated container.
3.0 Containerization and Labeling
3.1. Use a container made of a compatible material, such as high-density polyethylene (HDPE) or glass, that is in good condition with a secure, leak-proof lid. 3.2. Do not overfill the container; leave at least 10% headspace to allow for expansion. 3.3. Affix a "Hazardous Waste" label to the container as soon as the first piece of waste is added. 3.4. The label must include:
- The full chemical name: "N,N-DiBoc-2-amino-4-bromopyridine".
- The primary hazards (e.g., "Toxic," "Irritant").
- The date accumulation started.
4.0 Storage
4.1. Store the sealed waste container in a designated and well-ventilated hazardous waste accumulation area. 4.2. Ensure the storage area is away from incompatible materials. 4.3. The container should be placed in secondary containment to prevent spills.
5.0 Arranging for Disposal
5.1. Once the waste container is full or has reached your institution's storage time limit, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. 5.2. Follow all institutional procedures for waste pickup and documentation.
6.0 Spill Management
6.1. In the event of a spill, evacuate the immediate area and alert your supervisor. 6.2. If the spill is small and you are trained to handle it, wear appropriate PPE. 6.3. Contain the spill with an inert absorbent material (e.g., vermiculite, sand). 6.4. Carefully sweep or scoop the contaminated material into the designated "Halogenated Organic Solids" waste container. 6.5. Decontaminate the spill area according to your laboratory's standard operating procedures.
7.0 Disposal of Empty Containers
7.1. Any "empty" container that held N,N-DiBoc-2-amino-4-bromopyridine must be disposed of as hazardous waste unless it has been triple-rinsed with a suitable solvent. 7.2. The rinsate from the cleaning process must be collected as halogenated liquid waste.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for N,N-DiBoc-2-amino-4-bromopyridine.
Caption: Disposal workflow for N,N-DiBoc-2-amino-4-bromopyridine.
Personal protective equipment for handling N,N-DiBoc-2-amino-4-bromopyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for N,N-DiBoc-2-amino-4-bromopyridine (CAS RN: 1216620-65-3). Adherence to these procedures is essential for ensuring laboratory safety and operational integrity.
Hazard Assessment and Personal Protective Equipment (PPE)
Key Hazards:
-
Acute Toxicity (Oral): Assumed to be harmful if swallowed based on the parent compound.
-
Eye Irritation: Assumed to cause serious eye irritation.
-
Skin Irritation: Potential for skin irritation upon prolonged contact.
-
Inhalation: May cause respiratory tract irritation.
-
Thermal Decomposition: N-Boc protected amines can decompose upon heating, releasing isobutylene and carbon dioxide. This can lead to pressure buildup in sealed containers.
A summary of recommended Personal Protective Equipment is provided in the table below.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield. | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Skin Protection | - Gloves: Nitrile or neoprene gloves. Double gloving is recommended for extended handling. - Lab Coat: A fully buttoned, flame-retardant lab coat. | Prevents skin contact. Nitrile and neoprene offer good resistance to a range of chemicals, including pyridine derivatives.[1] |
| Respiratory Protection | - Work in a certified chemical fume hood. - If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | Minimizes inhalation of dust or potential vapors, which can irritate the respiratory system. |
Safe Handling and Operational Plan
A systematic approach to handling N,N-DiBoc-2-amino-4-bromopyridine is crucial to minimize exposure and prevent accidents.
Experimental Workflow:
Caption: A step-by-step workflow for the safe handling of N,N-DiBoc-2-amino-4-bromopyridine.
Procedural Steps:
-
Preparation:
-
Always wear the personal protective equipment detailed in the table above.
-
Conduct all work in a properly functioning chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Assemble all necessary equipment and reagents before starting.
-
-
Handling:
-
Handle the solid compound with care to avoid generating dust.
-
When weighing, use a spatula and transfer the solid in a fume hood to prevent inhalation.
-
If heating is required, use a well-controlled heating mantle and monitor the temperature closely to avoid thermal decomposition. Avoid direct, intense heat.
-
Keep containers tightly closed when not in use to prevent contamination and potential release of vapors.
-
-
Accidental Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
-
Disposal Plan
Proper disposal of N,N-DiBoc-2-amino-4-bromopyridine and any associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Management Workflow:
Caption: A systematic workflow for the proper disposal of waste containing N,N-DiBoc-2-amino-4-bromopyridine.
Disposal Guidelines:
-
Waste Segregation: All waste containing N,N-DiBoc-2-amino-4-bromopyridine, including reaction residues, contaminated solvents, and disposable labware, must be collected in a dedicated, properly labeled hazardous waste container for halogenated organic waste.
-
Container Management: Use a chemically resistant container with a secure screw cap. The container must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards.
-
Storage: Store the waste container in a designated, well-ventilated satellite accumulation area, away from heat and incompatible materials such as strong oxidizing agents.
-
Final Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Incineration is a common disposal method for pyridine-based waste.[2]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
